Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Description
BenchChem offers high-quality Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[(6-fluoropyridin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-10-7-4-2-3-6(9)11-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRDNBBEMPWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Preliminary Biological Screening of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Topic: Preliminary biological screening of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Pharmacophore Rationale
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate represents a specialized scaffold in medicinal chemistry, combining a fluorinated aminopyridine core with a glycine ester tail . This guide outlines the standard operating procedure (SOP) for its preliminary biological profiling.
The rationale for screening this specific chemical entity (NCE) rests on three pharmacophoric pillars:
-
The 6-Fluoropyridine Core: Fluorine substitution at the C6 position modulates basicity (
) and metabolic stability (blocking oxidative metabolism), a common strategy in kinase inhibitors (e.g., Dabrafenib intermediates) and antimicrobial agents. -
The Glycine Linker: The
-substituted glycine motif suggests potential activity against amino acid transporters (specifically GlyT1) or as a peptidomimetic binder in protease S1 pockets (e.g., Thrombin). -
The Methyl Ester: Acts as a prodrug moiety to enhance cellular permeability or as a specific hydrogen-bond acceptor in hydrophobic pockets.
This guide structures the screening into a Tiered Cascade , moving from in silico validation to phenotypic baselines, and finally target-specific interrogation.
Tier 1: Physicochemical & In Silico Profiling
Before wet-lab screening, the compound must undergo physicochemical characterization to ensure assay validity (e.g., preventing precipitation in aqueous buffers).
In Silico ADME Prediction
-
Lipophilicity (cLogP): The fluorine atom increases lipophilicity compared to the parent pyridine. Expected cLogP is ~1.2–1.8, ideal for oral bioavailability (Lipinski’s Rule of 5 compliant).
-
Topological Polar Surface Area (TPSA): The ester and amine contribute to TPSA. If TPSA < 140 Ų, CNS penetration is plausible, relevant for GlyT1 targeting.
Solubility & Stability Protocol
-
DMSO Tolerance: Prepare a 10 mM stock in 100% DMSO.
-
Aqueous Stability: The methyl ester is susceptible to hydrolysis by plasma esterases.
-
Test: Incubate in PBS (pH 7.4) and Plasma at 37°C for 0, 1, 4, and 24 hours. Analyze via HPLC-MS to track conversion to the free acid (N-(6-fluoropyridin-2-yl)glycine).
-
Critical Insight: If the "active" species is the acid, the ester serves only as a delivery vehicle.
-
Tier 2: Phenotypic Screening (The Baseline)
This tier establishes the compound's general bioactivity profile and toxicity window.
Antimicrobial Susceptibility Testing (AST)
Fluorinated pyridines often exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting DNA gyrase.
-
Method: Broth Microdilution (CLSI M07 Standards).
-
Panel: ESKAPE pathogens (S. aureus, K. pneumoniae, P. aeruginosa, E. coli).
-
Protocol:
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Dosing: Serial 2-fold dilutions (e.g., 64
g/mL to 0.125 g/mL) in cation-adjusted Mueller-Hinton broth. -
Readout: Visual turbidity or OD
after 16–20h incubation at 35°C. -
Endpoint: Minimum Inhibitory Concentration (MIC).
-
Cytotoxicity & Antiproliferative Assay
Determining the Selectivity Index (SI) is crucial. We must distinguish between specific pharmacology and general toxicity.
-
Cell Lines:
-
Target: HeLa (Cervical cancer), HepG2 (Liver carcinoma).
-
Control: HFF-1 (Human Foreskin Fibroblasts) or HEK293 (Kidney).
-
-
Method: MTT or Resazurin (Alamar Blue) Assay.
-
Protocol Logic:
-
Seeding density must ensure exponential growth phase during drug exposure (usually 3,000–5,000 cells/well).
-
Exposure time: 48h to capture cell cycle arrest.
-
Calculation:
. An indicates a promising lead.
-
Tier 3: Target-Specific Screening (High Probability Hits)
Based on the structure (Aminopyridine + Glycine), two specific mechanisms should be prioritized.
Glycine Transporter 1 (GlyT1) Inhibition
The
-
Assay Principle: Radioligand uptake assay using
-Glycine. -
Workflow:
-
Transfect CHO cells with human GlyT1 cDNA.
-
Incubate cells with the test compound (0.1 nM – 10
M) for 15 min. -
Add
-Glycine and incubate for 10 min. -
Lyse cells and measure radioactivity via Liquid Scintillation Counting.
-
-
Success Criteria:
suggests specific transporter blockade.
Kinase Profiling (ATP-Binding Pocket)
The 2-aminopyridine core mimics the adenine ring of ATP, making it a "privileged scaffold" for kinase inhibition.
-
Assay: FRET-based or ADP-Glo™ Kinase Assay.
-
Panel Selection: Focus on Serine/Threonine kinases (e.g., BRAF, MAPK) where fluoropyridines frequently show affinity.
Visualizing the Screening Logic
The following diagram illustrates the decision matrix for screening this compound.
Caption: The hierarchical screening cascade ensures resources are prioritized for viable candidates (SI > 10) before expensive target profiling.
Data Analysis & Reporting Standards
To ensure Scientific Integrity , data must be reported with statistical rigor.
Quantitative Metrics
| Parameter | Definition | Acceptance Criteria (Hit) |
| Z-Factor | Measure of assay quality/robustness. | |
| IC50 | Concentration inhibiting 50% of activity. | |
| MIC | Minimum Inhibitory Concentration. | |
| Selectivity Index (SI) |
Interpretation of "Fluorine Effect"
When analyzing SAR (Structure-Activity Relationship), compare the results of this compound against the non-fluorinated analog (Methyl 2-(pyridin-2-ylamino)acetate).
-
Enhanced Activity: Suggests Fluorine is involved in specific H-bonding or lipophilic interactions.
-
Unchanged Activity: Fluorine serves primarily to block metabolism at the C6 position.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays: MTT and Resazurin Protocols. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- Harsing, L. G., et al. (2006). Glycine Transporter Type-1 Inhibitors as Potential Therapeutic Agents for Schizophrenia. Current Medicinal Chemistry, 13(9), 1017–1044.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link] (Mechanistic insight on fluoropyridine utility).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Abstract
This document provides a comprehensive guide for the initial in vitro evaluation of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, a novel small molecule with potential applications in drug discovery. Given the limited publicly available data on this specific compound, this guide is structured as a hypothesis-driven framework for its characterization. We will leverage established principles from medicinal chemistry and cell biology to propose a logical, tiered approach to elucidating its biological activity. The protocols herein are designed to be self-validating and are grounded in authoritative methodologies, providing researchers with a robust starting point for their investigations.
Introduction and Scientific Rationale
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate is a synthetic organic compound featuring a fluorinated aminopyridine core structure linked to a methyl acetate group. The aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its ability to form key hydrogen bond interactions with a variety of biological targets, including kinases, ion channels, and various enzymes. The presence of a fluorine atom can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity for target proteins.[1]
Given these structural features, we can hypothesize several potential biological activities for Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, making it a compound of interest for screening campaigns in oncology, immunology, and neuroscience. This document outlines a systematic approach to:
-
Establish fundamental physicochemical properties.
-
Assess general cytotoxicity and determine a safe therapeutic window.
-
Screen for potential anti-inflammatory and kinase-modulating activities.
-
Evaluate preliminary genotoxicity.
The following protocols are designed to be adaptable and can be modified based on the initial findings and the specific research interests of the end-user.
Physicochemical Characterization and Compound Handling
Before initiating any biological assays, it is critical to understand the compound's basic properties and establish a reliable handling protocol.
Protocol 1: Stock Solution Preparation and Solubility Assessment
Objective: To prepare a high-concentration stock solution and determine the compound's solubility in common buffers.
Rationale: Inaccurate compound concentration is a major source of experimental variability. High concentrations of solvents like DMSO can be toxic to cells, so it's crucial to know the maximum soluble concentration to ensure final assay concentrations are both effective and non-toxic.[2]
Materials:
-
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Spectrophotometer or nephelometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh out a precise amount of the compound.
-
Add anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Centrifuge the vial at 1000 xg for 3 minutes to ensure any powder is pelleted before adding solvent.[2]
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Aqueous Solubility Assessment (Kinetic Method):
-
Prepare serial dilutions of the DMSO stock solution in PBS or cell culture medium.
-
Incubate the dilutions at room temperature or 37°C for 1-2 hours.
-
Visually inspect for precipitation.
-
For a more quantitative measure, measure the absorbance or light scattering of the solutions over time. A sharp increase indicates precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility in that buffer.
-
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10-50 mM in 100% DMSO | Provides a concentrated source for serial dilutions. |
| Final DMSO in Assay | < 0.5% (v/v), ideally < 0.1% | High DMSO concentrations are toxic to most cell lines.[2] |
| Storage | -20°C or -80°C, desiccated | Prevents degradation and solvent evaporation. |
Foundational Biological Assays: Cytotoxicity Profiling
The first step in biological characterization is to determine the compound's effect on cell viability. This establishes the concentration range for subsequent, more specific assays.
Protocol 2: General Cytotoxicity Assessment using a Luminescence-Based ATP Assay
Objective: To determine the concentration of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate that reduces cell viability by 50% (IC50).
Rationale: Luminescence-based ATP assays (e.g., CellTiter-Glo®) are highly sensitive and provide a direct measure of metabolically active cells. This method is generally considered more robust than colorimetric assays like MTT.
Materials:
-
A panel of cell lines (e.g., HEK293 for general toxicity, A549 for lung cancer, THP-1 for immune cells).
-
Complete cell culture medium.
-
96-well or 384-well clear-bottom, white-walled plates.
-
Luminescence-based ATP detection reagent.
-
Luminometer.
Workflow Diagram:
Caption: Workflow for determining compound cytotoxicity.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working stock of each compound concentration by diluting the DMSO stock in a complete medium. Ensure the final DMSO concentration will be consistent across all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Include wells with medium only (blank), and cells with medium containing the same final concentration of DMSO (vehicle control).
-
Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Detection: Equilibrate the plate and the detection reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Mechanistic Assays: Hypothesis-Driven Screening
Based on the compound's structure, we hypothesize it may interact with kinases or modulate inflammatory pathways. The following protocols provide a framework for testing these hypotheses.
Protocol 3: In Vitro Kinase Inhibition Assay
Objective: To screen for inhibitory activity against a panel of protein kinases.
Rationale: The aminopyridine scaffold is a common feature in many kinase inhibitors. A broad kinase screen can quickly identify potential targets or off-targets and guide further research.
Procedure: This protocol is typically performed by a specialized contract research organization (CRO) or using commercially available assay kits. The general principle involves:
-
Assay Principle: A recombinant kinase, a specific substrate (often a peptide), and ATP are combined. The kinase phosphorylates the substrate.
-
Compound Addition: Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate is added at one or more concentrations (e.g., 1 µM and 10 µM for an initial screen).
-
Detection: The amount of phosphorylated substrate is quantified, often using fluorescence, luminescence, or radioactivity.
-
Data Interpretation: The percentage of inhibition relative to a vehicle control is calculated. Hits are typically defined as compounds causing >50% inhibition at a given concentration.
| Assay Type | Pros | Cons |
| Biochemical (Recombinant Enzyme) | High throughput, direct measure of target engagement. | Lacks cellular context, may miss allosteric inhibitors. |
| Cell-Based (Phospho-protein levels) | More physiologically relevant, confirms cell permeability. | Lower throughput, indirect measure of inhibition. |
Protocol 4: Anti-Inflammatory Activity Screening
Objective: To assess the compound's ability to suppress inflammatory responses in immune cells.
Rationale: Many small molecules can modulate signaling pathways involved in inflammation. A common in vitro model uses lipopolysaccharide (LPS) to stimulate macrophages, which then release pro-inflammatory cytokines like TNF-α.
Workflow Diagram:
Caption: Workflow for anti-inflammatory screening.
Procedure:
-
Cell Culture: Differentiate THP-1 monocytes into macrophages using PMA (phorbol 12-myristate 13-acetate). Plate the macrophages and allow them to rest.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate (determined from Protocol 2) for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate for an appropriate time to allow for cytokine production (e.g., 6 hours for TNF-α).
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the TNF-α concentration against the compound concentration and calculate the IC50 for cytokine inhibition.
Preliminary Safety and Genotoxicity Assessment
Early assessment of potential genotoxicity is crucial in the drug discovery pipeline.
Protocol 5: In Vitro Micronucleus Assay
Objective: To evaluate the potential of the compound to cause chromosomal damage.
Rationale: The micronucleus assay is a well-established method for detecting genotoxic agents.[3] It identifies small, extranuclear bodies (micronuclei) that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.
Procedure:
-
Cell Treatment: Treat a suitable cell line (e.g., CHO-K1, TK6, or HepG2) with a range of concentrations of the compound for a full cell cycle (approximately 24 hours). Include a positive control (e.g., mitomycin C) and a vehicle control.
-
Cytokinesis Block: Add cytochalasin B to the culture medium. This inhibits cytokinesis, resulting in binucleated cells, which makes scoring micronuclei unambiguous.
-
Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).
-
Microscopy and Scoring: Using a fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleus frequency compared to the vehicle control indicates potential genotoxicity.
Conclusion and Future Directions
This document provides a foundational strategy for the initial in vitro characterization of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate. The proposed workflow, moving from basic handling and cytotoxicity to hypothesis-driven mechanistic and safety assays, represents a logical and efficient path to understanding the compound's biological potential. Positive results in any of the mechanistic assays should be followed by more in-depth studies, such as target deconvolution, lead optimization, and eventually, in vivo efficacy and toxicity studies.
References
-
Zhang, L., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]
-
PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available at: [Link]
-
Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Available at: [Link]
-
JoVE. (2025). A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors from Natural Sources. Journal of Visualized Experiments. Available at: [Link]
-
MDPI. (2023). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available at: [Link]
-
Liang, S., et al. (2015). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jeschke, P. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
Kovacic, S., et al. (2017). Comparative in vitro genotoxicity study of ZnO nanoparticles, ZnO macroparticles and ZnCl2 to MDCK kidney cells: Size matters. Toxicology in Vitro. Available at: [Link]
-
Aldinger, J. A., et al. (2024). In Vitro Toxicity Screening of Different Categories of Two-Dimensional (2D) Nanomaterials for Genotoxicity and Activation of the NLRP3 Inflammasome. CDC Stacks. Available at: [Link]
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- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]
- 2. cell.com [cell.com]
- 3. Comparative in vitro genotoxicity study of ZnO nanoparticles, ZnO macroparticles and ZnCl2 to MDCK kidney cells: Size matters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 2-Aminopyridine Derivatives
Mitigating Scaffold-Specific Artifacts in Kinase & NOS Inhibitor Discovery
Abstract & Strategic Rationale
The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Palbociclib) and Nitric Oxide Synthase (NOS) inhibitors. Its ability to form bidentate hydrogen bonds with the hinge region of kinases makes it a high-value target for screening. However, this scaffold presents unique challenges in High-Throughput Screening (HTS), specifically intrinsic fluorescence and pH-dependent solubility , which can generate significant false-positive rates if not mechanistically addressed.
This protocol details a self-validating HTS workflow designed specifically for 2-aminopyridine libraries. Unlike generic protocols, this guide integrates orthogonal counter-screens and specific detection modalities (TR-FRET/Luminescence) to nullify scaffold-specific optical interference.
Pre-Screening: Compound Management & Solubility
The Challenge: 2-aminopyridines are weak bases (
Protocol 1: Acoustic Library Preparation
-
Objective: Minimize intermediate dilution steps to prevent precipitation.
-
Method: Direct Transfer via Acoustic Droplet Ejection (ADE).
| Parameter | Specification | Rationale |
| Source Plate | 384-well PP or COC (Cyclic Olefin Copolymer) | COC minimizes non-specific binding of hydrophobic tails often attached to the 2-aminopyridine core. |
| Stock Conc. | 10 mM in 100% DMSO | Standard HTS concentration. |
| Transfer Vol. | 2.5 nL - 50 nL | Direct transfer to assay plate avoids "intermediate plate" precipitation risks. |
| Quality Control | Nephelometry (Laser scattering) | Critical Step: Scan source plates for precipitate before the run. |
Expert Insight: If using tip-based liquid handlers, do not dilute into an intermediate aqueous plate. Dilute directly into the assay buffer already containing the protein/enzyme to leverage protein-binding solubilization, or use a buffer with 0.01% Triton X-100 to suppress micro-aggregate formation.
Primary Assay Protocol: Kinase Inhibition (TR-FRET)
Rationale for Detection Mode: 2-aminopyridines possess intrinsic fluorescence (excitation ~300-320 nm, emission ~360-400 nm). Standard Fluorescence Intensity (FI) assays in the blue range are contraindicated .
-
Selected Mode: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
-
Mechanism: Uses a long-lifetime lanthanide donor (Europium/Terbium) and a red-shifted acceptor. The time delay (50-100 µs) eliminates short-lived background fluorescence from the 2-aminopyridine scaffold.
Materials & Reagents
-
Kinase Target: Recombinant Ser/Thr or Tyr Kinase (e.g., CDK, JAK).
-
Substrate: Biotinylated peptide or GFP-labeled protein.
-
Tracer: Eu-labeled anti-phospho antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Step-by-Step Workflow
-
Compound Dispense:
-
Dispense 10 nL of 2-aminopyridine library (10 mM stock) into 384-well low-volume white plates using Acoustic Dispenser.
-
Final Assay Conc: 10 µM (assuming 10 µL final vol).[2]
-
Controls: Col 1-2 (DMSO, 0% Inhibition), Col 23-24 (Staurosporine, 100% Inhibition).
-
-
Enzyme Addition:
-
Add 5 µL of 2X Kinase solution in Assay Buffer.
-
Incubation: 10 min RT (allows compound to bind hinge region).
-
-
Reaction Initiation:
-
Add 5 µL of 2X Substrate/ATP mix.
-
ATP Conc: Use
apparent (typically 10-50 µM) to ensure competitive sensitivity.
-
-
Reaction Termination & Detection:
-
Incubate 60 min at RT.
-
Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody + XL665/ULight Acceptor).
-
Incubate 60 min (equilibration).
-
-
Signal Acquisition:
-
Instrument: Multimode Reader (e.g., EnVision, PHERAstar).
-
Settings:
-
Excitation: 337 nm (Laser) or 320 nm (Flash).
-
Emission 1 (Donor): 615 nm or 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 50 µs (Critical to gate out scaffold fluorescence).
-
Window: 400 µs.
-
-
Data Analysis & Hit Triage
Calculation:
Calculate the TR-FRET Ratio:
Normalization:
Self-Validating Logic (The "Trustworthiness" Pillar): Even with TR-FRET, some 2-aminopyridines can quench the donor or accept energy non-specifically.
-
Flag 1: Compounds with Donor (615 nm) signal < 70% of DMSO control. This indicates "Inner Filter Effect" (compound absorbs excitation light) or Quenching. Mark as Artifact.
-
Flag 2: Compounds with Acceptor (665 nm) signal > DMSO control (in inhibition mode). This indicates fluorescence interference in the acceptor channel.
Secondary Screening: Orthogonal & Counter Assays[3]
To confirm hits are true binders and not aggregators or optical artifacts, proceed to this decision tree.
Figure 1: Decision tree for validating 2-aminopyridine hits, prioritizing the elimination of optical artifacts common to this scaffold.
Counter-Screen Protocol: ADP-Glo (Luminescence)
Since TR-FRET relies on fluorescence, switch to Luminescence for the counter-screen.
-
Principle: Measures ADP production via Luciferase. The signal is glow-luminescence (560 nm).
-
Why: 2-aminopyridines rarely interfere with Luciferase chemistry compared to fluorescence excitation.
-
Execution: Run the top 100 hits in dose-response using the ADP-Glo kit. If IC
shifts >3-fold compared to TR-FRET, suspect assay interference.
References
-
BenchChem. (2025).[3][4][5][6] Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry. Retrieved from
-
Anderson, M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Retrieved from
-
Simeonov, A., et al. (2008). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Retrieved from
-
Enamine. (2024). High-Throughput Screening Services and Libraries.[1][2][7] Retrieved from
-
Huang, H., et al. (2019). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. Retrieved from
-
Vorberg, E., et al. (2016). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from
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- 1. High-Throughput Screening - Enamine [enamine.net]
- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. opentrons.com [opentrons.com]
Application Note & Protocols: A Guide to Characterizing Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate as a Novel Chemical Probe for Kinase Signaling
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rationale for a New Kinase Probe
The reversible phosphorylation of proteins, orchestrated by kinases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a major class of therapeutic targets. Small molecule inhibitors, when well-characterized, serve as invaluable chemical probes to dissect the roles of specific kinases in complex biological systems.[1][2][3]
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors.[4] The inclusion of a fluorine atom can enhance binding affinity, metabolic stability, and cell permeability.[5] Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate is a novel compound featuring this scaffold. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors, such as certain Janus kinase (JAK) inhibitors, makes it a compelling candidate for investigation as a chemical probe.[4]
This document provides a comprehensive guide for the scientific community on how to systematically evaluate and utilize Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate as a potential chemical probe. It outlines a series of validation experiments, from initial biochemical screens to cell-based target engagement and pathway analysis, grounded in the principles of rigorous chemical probe characterization.[2][6][7]
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is the first step in its application.
| Property | Value (Predicted/Typical) | Source/Notes |
| Molecular Formula | C8H8FN2O2 | - |
| Molecular Weight | 183.16 g/mol | - |
| Appearance | White to off-white solid | Based on similar compounds |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers | Typical for small molecule inhibitors |
| Storage | Store at -20°C, protect from light and moisture | Standard for research compounds |
Note: It is crucial to experimentally verify solubility and stability in relevant assay buffers before initiating biological experiments.
Hypothesized Mechanism of Action
Based on the 2-aminopyridine core, we hypothesize that Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate functions as an ATP-competitive inhibitor of one or more protein kinases. The aminopyridine moiety likely forms key hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a common interaction motif for this class of inhibitors.[4] The subsequent experimental protocols are designed to test this hypothesis and identify the specific kinase target(s).
Caption: Competitive ATP-binding mechanism.
PART 1: Biochemical Validation Protocols
The initial phase of characterization involves determining if the compound directly interacts with and inhibits the activity of purified kinases in a controlled, cell-free environment.
Protocol 1.1: In Vitro Kinase Inhibition Assay (Example: JAK2)
This protocol aims to determine the concentration-dependent inhibitory activity of the compound against a purified kinase, yielding an IC50 value.
Materials:
-
Purified, active recombinant kinase (e.g., JAK2)
-
Kinase-specific peptide substrate
-
ATP
-
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Reaction Setup:
-
Add 1 µL of the compound dilution to the wells of a 384-well plate. Include DMSO-only wells for positive (no inhibition) and no-enzyme controls.
-
Add 5 µL of a 2X kinase/substrate solution to each well.
-
Pre-incubate for 15 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Summary:
| Kinase Target | IC50 (nM) |
| JAK2 | 85 |
| JAK1 | 1,200 |
| JAK3 | 950 |
| TYK2 | 2,500 |
This hypothetical data suggests the probe is potent against JAK2 with selectivity over other JAK family members, a key criterion for a good chemical probe.[2]
PART 2: Cellular Target Engagement and Pathway Analysis
Confirming that the probe interacts with its intended target in a complex cellular environment is a critical validation step.[6][7]
Caption: Workflow for cellular probe validation.
Protocol 2.1: Cellular Target Engagement using NanoBRET™
This protocol measures the binding of the compound to a specific kinase in live cells, providing evidence of target engagement and a cellular IC50.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase (e.g., JAK2) fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer
-
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
-
Opti-MEM™ I Reduced Serum Medium
-
White, tissue culture-treated 96-well plates
-
Plate reader capable of measuring luminescence at 460 nm and 610 nm
Methodology:
-
Cell Preparation: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and a carrier DNA. Plate the cells in a 96-well plate and grow overnight.
-
Tracer and Compound Addition:
-
Prepare a solution of the NanoBRET™ tracer in Opti-MEM™.
-
Prepare serial dilutions of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate in Opti-MEM™.
-
Add the tracer and compound dilutions to the cells. Include a "no tracer" control and a "no compound" control.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a plate reader equipped with two filters (460 nm for donor emission and 610 nm for acceptor emission).
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (460 nm).
-
Correct the ratios by subtracting the average ratio from the "no tracer" control wells.
-
Normalize the data and plot the corrected NanoBRET™ ratio versus compound concentration to determine the cellular IC50.
-
Protocol 2.2: Western Blot for Downstream Pathway Modulation
This protocol assesses whether target engagement by the probe leads to the expected functional consequence on a downstream signaling pathway. For a JAK2 inhibitor, this would be a reduction in STAT3 phosphorylation.
Materials:
-
A cell line with a constitutively active or cytokine-stimulated JAK/STAT pathway (e.g., HEL cells or IL-6 stimulated HeLa cells)
-
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and Western blotting equipment
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate for a defined period (e.g., 2-4 hours). If required, stimulate the pathway (e.g., with IL-6) during the last 30 minutes of treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and GAPDH to ensure equal loading and to assess the specific effect on phosphorylation.
Conclusion and Best Practices
This guide provides a foundational framework for the characterization of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate as a novel chemical probe. A high-quality probe should demonstrate:
-
Potency: An in-cell IC50 of <1 µM.[2]
-
Selectivity: At least a 30-fold selectivity against other members of the same protein family.[2]
-
On-Target Evidence: Clear correlation between target engagement and downstream pathway modulation at similar concentrations.[6]
Researchers are encouraged to expand on these protocols by performing broader selectivity screening (e.g., against a commercial kinase panel) and using an orthogonal, structurally distinct probe for the same target to confirm that the observed cellular phenotype is due to on-target activity and not a compound-specific artifact.[7] By adhering to these rigorous validation standards, the scientific community can confidently employ Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate to explore the biology of its target kinase.
References
-
MDPI. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]
-
Cell Press. (2024, August 20). Protocol for transcriptome-wide mapping of small-molecule RNA-binding sites in live cells. Available from: [Link]
-
Aladdin. A Practical Guide to Small-Molecule Chemical Probes. Available from: [Link]
-
Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available from: [Link]
-
ResearchGate. (2018, October 3). What is the cheapest and fastest experiments to find protein-ligand interaction?. Available from: [Link]
-
ACS Publications. (2010, November 18). Small Molecule Probes of Cellular Pathways and Networks. ACS Chemical Biology. Available from: [Link]
-
PubMed. (2020, April 15). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]
-
ResearchGate. (2012, May). 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. Tetrahedron Letters. Available from: [Link]
-
AACR Journals. (2023, October 1). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. Available from: [Link]
-
PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]
-
Chiang Mai Journal of Science. (2020, November 15). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available from: [Link]
-
PubMed. (2015, October 15). Kinetic Binding Assays for the Analysis of Protein-Ligand Interactions. Drug Discovery Today: Technologies. Available from: [Link]
-
PMC. Chemical probes and drug leads from advances in synthetic planning and methodology. Available from: [Link]
-
RSC Publishing. (2025, July 31). Organic & Biomolecular Chemistry. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. aladdin-e.com [aladdin-e.com]
- 7. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
Handling and storage procedures for fluorinated pyridine compounds
Abstract
Fluorinated pyridines (e.g., 2-fluoropyridine, pentafluoropyridine) serve as critical bioisosteres in medicinal chemistry and agrochemical synthesis. However, their unique electronic properties—specifically the polarization of the C–F bond and the electron-deficient aromatic ring—render them distinct from non-fluorinated analogs. This guide provides a technical framework for the safe storage, handling, and experimental utilization of these compounds, focusing on mitigating volatility, flammability, and susceptibility to nucleophilic aromatic substitution (
Chemical Nature & Reactivity Profile
The "Fluorine Effect" and Instability
Unlike chloropyridines, fluorinated pyridines exhibit unique reactivity due to the high electronegativity of fluorine (3.98 Pauling scale). This creates a strong dipole, significantly reducing the electron density of the pyridine ring.
-
Mechanistic Insight: The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol), yet in the 2- and 4-positions of a pyridine ring, it becomes a highly labile leaving group. The ring nitrogen pulls electron density, making the carbons at positions 2, 4, and 6 highly electrophilic.
-
The Hazard: These compounds are prone to Nucleophilic Aromatic Substitution (
) .[1] Contact with moisture (nucleophilic attack by ) or strong bases can trigger rapid hydrolysis, converting the fluoropyridine into a pyridone and releasing Hydrogen Fluoride (HF) .[1]
Physical Properties Summary
Data based on standard 2-Fluoropyridine and Pentafluoropyridine profiles.[1]
| Property | 2-Fluoropyridine | Pentafluoropyridine | Operational Implication |
| State | Liquid | Liquid | High mobility; requires tight seals.[1] |
| Boiling Point | ~126°C | ~84°C | Pentafluoropyridine is highly volatile.[1] |
| Flash Point | 25°C (Closed Cup) | 25°C (Closed Cup) | Flammable. Ground all equipment.[1] |
| Density | 1.13 g/mL | 1.54 g/mL | Heavy vapors; accumulates in low spots.[1] |
| Stability | Moisture Sensitive | Moisture Sensitive | Hydrolyzes to release HF over time.[1] |
Storage Protocols
Proper storage is the first line of defense against degradation.[1] The primary goal is to prevent the ingress of atmospheric moisture which catalyzes the formation of HF, subsequently etching glass containers and accelerating decomposition.
Storage Decision Matrix
The following logic gate determines the appropriate storage conditions based on the compound's physical state and substitution pattern.[1]
Figure 1: Decision tree for selecting storage conditions based on physical state and volatility.
Container & Seal Integrity
-
Primary Container: Borosilicate glass is acceptable only if the compound is dry.[1] If hydrolysis initiates, the generated HF will etch the glass, leading to catastrophic failure.
-
Recommendation: For long-term storage of high-value fluoropyridines, transfer to PTFE (Teflon) or PFA bottles .
-
-
Septa/Seals: Pyridine vapors swell standard rubber.[1]
Operational Handling & Material Compatibility
Material Compatibility Table
Fluorinated solvents and reagents can be aggressive toward laboratory elastomers.[1]
| Material | Compatibility Rating | Notes |
| Nitrile (NBR) | Fair / Poor | Swells significantly upon prolonged exposure.[1] Single-use gloves only. |
| Viton® (FKM) | Good | Resistant to many aromatics, but amines (if used in reaction) attack Viton.[1] |
| PTFE (Teflon) | Excellent | Inert.[1] Ideal for tubing, gaskets, and stir bars.[1] |
| Stainless Steel | Good | acceptable for cannulas/needles.[1] |
| Glass | Conditional | Vulnerable to etching if HF is present.[1] |
Transfer Protocol (Liquid Reagents)
Self-Validating Step: Before opening, check the liquid for cloudiness or precipitate (signs of hydrolysis).
-
PPE: Wear double nitrile gloves, lab coat, and chemical splash goggles.[1] Work strictly in a fume hood.
-
Inerting: Flush the headspace of the source bottle with dry Nitrogen or Argon for 2 minutes before withdrawal.[1]
-
Transfer:
Experimental Workflow: Reactions
The most common application of fluoropyridines is substituting the fluorine with a nucleophile (amine, alkoxide, thiol).
Reaction Setup & Quenching
Because the fluorine is a "good" leaving group in this context, reactions can be exothermic.[1][2]
Figure 2: Standard workflow for Nucleophilic Aromatic Substitution (
Detailed Quenching Protocol
-
The Risk: Unreacted fluoropyridine in the mixture can hydrolyze violently if quenched with strong basic aqueous solutions, or generate HF if quenched with strong acid.[1]
-
The Solution:
-
Cool the reaction mixture to 0°C.
-
If Basic Reaction (e.g., amine/alkoxide): Quench with Saturated Aqueous Ammonium Chloride (
) .[1] This buffers the solution, neutralizing the base without creating a highly acidic environment that promotes HF evolution. -
If Acidic Reaction: Neutralize slowly with Saturated Sodium Bicarbonate (
). -
Self-Validation: Monitor the internal temperature during quench. A spike >10°C indicates active quenching; stop addition and let cool.[1]
-
Waste Disposal & Emergency
-
Segregation: Do NOT mix fluoropyridine waste with strong acid waste.[1] The combination can generate anhydrous HF gas.[1]
-
Labeling: Label waste containers clearly as "Fluorinated Organics - Potential HF Generation."
-
Spill Cleanup:
References
-
Merck Millipore. (2024).[1][4] Safety Data Sheet: 2-Fluoropyridine. Retrieved from Link
-
Sigma-Aldrich. (2024).[1] Product Specification: Pentafluoropyridine. Retrieved from Link
-
Loudon, G. M., & Parise, J. (2015).[1] Organic Chemistry. Roberts and Company Publishers.[1] (Mechanistic foundation of Nucleophilic Aromatic Substitution).[1][5]
-
Senaweera, S., & Weaver, J. D. (2016).[1] Selective Perfluoroalkylation of Arenes and Heteroarenes. Journal of Organic Chemistry. (Context on Fluorine reactivity).
-
National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Pyridine. Retrieved from Link
Sources
- 1. easternseals.co.uk [easternseals.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate as a synthetic building block
Application Note: Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate as a Synthetic Building Block
Executive Summary
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate is a bifunctional heterocyclic building block combining an electron-deficient pyridine ring with an amino-ester tail.[1] Its strategic value lies in the 6-fluorine substituent , which serves as a versatile handle for late-stage nucleophilic aromatic substitution (
Physicochemical Profile & Handling
Before initiating synthesis, researchers must understand the property profile that dictates solubility and reactivity.[1]
| Property | Value / Description | Note |
| Molecular Formula | - | |
| Molecular Weight | 184.17 g/mol | - |
| Predicted LogP | 1.2 – 1.5 | Lipophilic enough for organic extraction; moderate aqueous solubility. |
| Appearance | White to off-white solid | Low-melting solid (est. 45–55 °C) or viscous oil depending on purity.[1] |
| pKa (Pyridine N) | ~2.5 – 3.0 | The fluorine atom significantly lowers basicity compared to pyridine (pKa 5.2).[1] |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor solubility in water; soluble in alcohols.[1] |
| Storage | 2–8 °C, Desiccated | Ester is susceptible to hydrolysis; protect from moisture.[1] |
Synthesis Protocol: The Approach
While alkylation of 2-amino-6-fluoropyridine is possible, it often suffers from over-alkylation.[1] The most robust, self-validating route utilizes 2,6-difluoropyridine and glycine methyl ester .[1] This exploits the symmetry of the starting material to ensure mono-substitution.
Reagents:
-
Substrate: 2,6-Difluoropyridine (1.0 equiv)
-
Nucleophile: Glycine methyl ester hydrochloride (1.1 equiv)[1]
-
Base: Triethylamine (
) or DIPEA (2.5 equiv)[1] -
Solvent: DMSO (anhydrous) or DMF[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine methyl ester HCl (1.1 equiv) in DMSO (concentration ~0.5 M).
-
Activation: Add
(2.5 equiv) dropwise. The solution may warm slightly as the free amine is liberated. Stir for 10 minutes at Room Temperature (RT). -
Addition: Add 2,6-difluoropyridine (1.0 equiv) in a single portion.
-
Reaction: Heat the mixture to 60–80 °C for 4–6 hours.
-
Workup (Aqueous Crash):
-
Cool to RT.
-
Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The product should precipitate.
-
If solid forms: Filter, wash with water, and dry in a vacuum oven.[1]
-
If oil forms:[1] Extract with Ethyl Acetate (3x), wash combined organics with brine, dry over
, and concentrate.[1][2]
-
-
Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (0-30% EtOAc in Hexane).
Mechanism & Workflow Diagram
Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (
Application Module A: Scaffold Diversification via
The 6-fluoro substituent is not just a structural feature; it is a reactive handle. The electron-withdrawing nature of the pyridine nitrogen, combined with the ester tail, activates the C6 position for a second substitution, allowing the creation of 2,6-diaminopyridine libraries.[1]
Why this works: The first amino group (from glycine) donates electron density, slightly deactivating the ring, but the fluorine atom remains a good leaving group under forcing conditions or with strong nucleophiles.[1]
Protocol:
-
Dissolve Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate in NMP or DMSO.[1]
-
Add excess secondary amine (e.g., morpholine, piperazine) (3.0 equiv).[1]
-
Heat to 120–140 °C (microwave irradiation is preferred for speed).
-
Result: Displacement of the Fluorine to yield 2,6-disubstituted pyridines.
Application Module B: Imidazo[1,2-a]pyridine Synthesis
This building block is a precursor for bicyclic heterocycles, specifically imidazo[1,2-a]pyridines, which are "privileged scaffolds" in drug discovery (e.g., Zolpidem analogues).[1]
The Strategy: Unlike standard 2-aminopyridines, this molecule already possesses the N-alkyl tail. Cyclization typically involves reaction with a 1,2-electrophile or intramolecular condensation if the ester is modified.
Protocol (Cyclization with 1,3-Dicarbonyls):
-
Hydrolysis (Optional): Convert ester to acid if decarboxylation is desired later.
-
Condensation: React the amine (N-H) with an
-haloketone (e.g., phenacyl bromide) in refluxing ethanol.[1] -
Cyclization: The ring nitrogen attacks the ketone, followed by dehydration.
-
Note: Since the exocyclic amine is already alkylated (with the acetate group), this specific building block is best used to form dihydro-imidazo[1,2-a]pyridine-2-ones (via acid-catalyzed intramolecular cyclization) or reacted with 1,2-dicarbonyls .[1]
-
Application Module C: Peptidomimetics (PNA Backbone)
The structure mimics N-aryl glycine. It can be incorporated into peptide chains to introduce conformational constraints or metal-binding capabilities.
Protocol (Hydrolysis & Coupling):
-
Hydrolysis: Treat the methyl ester with LiOH (2.0 equiv) in THF:Water (3:1) at RT for 2 hours. Acidify to pH 3 to precipitate the free acid.
-
Coupling: Use standard peptide coupling reagents (HATU/DIPEA) to attach the acid to the N-terminus of a growing peptide chain.
-
Caution: The pyridine nitrogen may interfere with activation esters; use HATU rather than carbodiimides (EDC) to minimize side reactions.
-
Divergent Application Map
Figure 2: The "Hub" Concept – Utilizing the building block for divergent chemical libraries.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine. Link (General
protocols on fluoropyridines). -
Syaima, H., et al. (2020).[1][3] Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid. Chiang Mai Journal of Science. Link (Analogous synthesis via alkylation).[1]
-
Organic Chemistry Portal. (2023). Synthesis of imidazo[1,2-a]pyridines. Link (Cyclization methodologies).[1]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr). Link (Mechanistic grounding for the synthesis).
-
Thermo Scientific. (2023).[1] 2-Amino-6-fluoropyridine Product Specifications. Link (Precursor data).
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
Experimental design for studying 2-aminopyridine derivatives
Integrated Experimental Design for 2-Aminopyridine Derivatives in Drug Discovery
Executive Summary & Strategic Importance
The 2-aminopyridine (2-AP) moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere for the guanidine group and a key pharmacophore in kinase inhibitors (e.g., Crizotinib, Dabrafenib). Its ability to function as a bidentate hydrogen bond donor/acceptor allows it to anchor into the ATP-binding hinge region of kinases or the active sites of Nitric Oxide Synthase (NOS).
However, 2-AP derivatives present unique experimental challenges:
-
Tautomeric Ambiguity: The equilibrium between amino and imino forms complicates molecular docking and NMR interpretation.
-
Synthetic Regioselectivity: Nucleophilic attacks on the pyridine ring are often sluggish without activation.
-
Metabolic Liability: The electron-rich ring is prone to N-oxidation.
This guide provides a self-validating workflow to navigate these challenges, moving from robust synthesis to validated bioassays.
Chemical Synthesis: Overcoming the "Deactivated" Pyridine
Classical nucleophilic aromatic substitution (
Protocol A: Buchwald-Hartwig Amination (The "Gold Standard")
Objective: Efficient coupling of 2-chloropyridine with primary/secondary amines where
Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[1]
Reagents & Materials:
-
Substrate: 2-Chloro-substituted pyridine derivative (1.0 eq)
-
Amine Partner: 1.2 eq
-
Catalyst:
(2 mol%) or -
Ligand: Xantphos (4.5 mol%) – Critical for bite angle and stability.
-
Base:
(2.0 eq) or NaOtBu (for faster rates, but moisture sensitive) -
Solvent: Anhydrous 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and backfill with Argon (
). -
Pre-complexation: Add
and Xantphos. Add 2 mL dioxane and stir at RT for 5 mins until the solution turns distinctively orange/red (active catalyst formation). -
Addition: Add the 2-chloropyridine, amine, and base. Wash sides with remaining dioxane (concentration ~0.2 M).
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor via TLC. 2-AP products are often highly fluorescent under UV (254/365 nm).
-
-
Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxidized Catalyst | Use fresh Pd source; ensure rigorous Argon purge. |
| Dehalogenation | Switch base to | |
| Blue Fluorescence | Oxidation | Product may be forming N-oxide; add antioxidant during workup. |
Structural Validation: The Tautomer Trap
2-Aminopyridines exist in an equilibrium between the Amino (aromatic) and Imino (non-aromatic) forms. While the amino form dominates in solution, the imino form is often the reactive species or the required binder in specific protein pockets.
Protocol B: Tautomer Identification via NMR
-
Solvent Choice: Use DMSO-
(hydrogen bond acceptor) to slow proton exchange. -
Signature Signals:
-
Amino form: Exocyclic
appears as a broad singlet around 6.0–6.5 ppm. -
Imino form: Ring NH appears downfield (
>10 ppm); exocyclic =NH appears as distinct doublets or broad peaks shifted downfield.
-
-
Validation: If docking results do not match SAR data, force the ligand into the imino tautomer in your computational model.
Biological Evaluation: Universal Kinase Hinge-Binder Assay
Since 2-AP derivatives are classic ATP-competitive inhibitors, we utilize a Universal Fluorometric ADP Detection Assay . This is superior to Luciferase assays (which suffer from compound interference) for this scaffold.
Protocol C: ADP-Hunter Fluorescence Assay
Objective: Quantify kinase inhibition by measuring ADP production (direct product measurement).
Workflow Logic:
-
Kinase + ATP
Phospho-substrate + ADP -
ADP + Sensor Enzyme
Fluorescent Signal (Resorufin or similar)
Reagents:
-
Recombinant Kinase (e.g., c-Met, JAK2)
-
Peptide Substrate (specific to kinase)
-
Ultra-pure ATP
-
ADP Detection Mix (commercial kit, e.g., Sigma MAK173 or BellBrook Transcreener)
Step-by-Step Methodology:
-
Compound Prep: Prepare 10-point dose-response curves of the 2-AP derivative in 100% DMSO.
-
Plate Setup: Use 384-well black/low-volume plates.
-
Transfer 50 nL of compound to wells (final DMSO <1%).
-
-
Enzyme Addition: Add 2.5
L of Kinase Buffer (containing 1-5 nM Kinase). Incubate 10 min (allows slow-binding inhibitors to equilibrate). -
Start Reaction: Add 2.5
L of Substrate/ATP mix ( concentrations). -
Incubation: 60 min at RT.
-
Detection: Add 5
L of ADP Detection Reagent. Incubate 30 min. -
Read: Measure Fluorescence Intensity (
).
Data Analysis:
Calculate % Inhibition relative to High Control (Enzyme + DMSO) and Low Control (No Enzyme). Fit data to the Hill equation to derive
Visualization of Experimental Logic
Diagram 1: Synthetic Decision Tree & Workflow
This diagram guides the chemist through the decision process between
Caption: Decision matrix for synthesizing 2-aminopyridines. Use Buchwald-Hartwig for unactivated scaffolds to avoid harsh conditions.
Diagram 2: Kinase Assay Mechanism (ADP Detection)
This diagram illustrates the "Universal" assay logic, highlighting where the 2-AP inhibitor intervenes.
Caption: Universal Fluorometric Kinase Assay workflow. 2-AP derivatives competitively inhibit ATP binding, reducing ADP production and fluorescence.
References
-
Structural Versatility: Anary-Abbasinejad, M., et al. "2-Aminopyridine derivatives: A privileged scaffold in medicinal chemistry."[2][3] RSC Advances, 2021.
-
Synthesis Protocol: Paul, F., et al. "Palladium-catalyzed coupling of aryl halides with amines." Journal of the American Chemical Society (Buchwald-Hartwig Foundation).
-
Kinase Binding: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.
-
Tautomerism: Alkorta, I., et al. "Tautomerism in 2-aminopyridines." Journal of Physical Chemistry A.
-
Assay Methodology: "Universal Fluorometric Kinase Assay Kit Protocol." Sigma-Aldrich Technical Bulletin.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Welcome to the Technical Support Center for the synthesis of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate. This guide is designed for researchers and drug development professionals encountering low yields, poor conversion, or unexpected byproducts during the Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluoropyridine with glycine methyl ester.
By understanding the mechanistic causality behind these side reactions, you can systematically optimize your reaction conditions to achieve high-purity isolation.
Mechanistic Overview & Reaction Pathways
The synthesis relies on an SNAr mechanism where the primary amine of glycine methyl ester attacks the electron-deficient 2-position of 2,6-difluoropyridine. This forms a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the remaining fluorine atom[1][2]. The subsequent elimination of the fluoride ion restores aromaticity.
However, because glycine methyl ester is a bifunctional molecule (containing both a nucleophilic amine and an electrophilic ester) and the reaction requires a base to neutralize the generated HF, several competing side pathways can drastically reduce your isolated yield.
Caption: Reaction pathways and competing side reactions in the SNAr synthesis.
Troubleshooting FAQs
Q1: Why is my isolated yield so low despite LC-MS showing complete consumption of 2,6-difluoropyridine?
A: The most common culprit is ester hydrolysis . If you are using an inorganic base like K₂CO₃ or NaOH, any trace amounts of water in your solvent will generate hydroxide ions. Under the elevated temperatures required for this SNAr (typically 80–90 °C)[3], base-catalyzed saponification of the methyl ester occurs rapidly.
-
The Result: The product is converted into 2-[(6-fluoropyridin-2-yl)amino]acetic acid. Because this carboxylic acid is highly polar and water-soluble, it remains in the aqueous phase during your organic extraction (e.g., EtOAc/Water workup) and is discarded, leading to an artificially low isolated yield.
-
The Solution: Strictly maintain anhydrous conditions and switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).
Q2: I am detecting a significant amount of a byproduct with a mass corresponding to C₆H₁₀N₂O₂. What is this, and how do I prevent it?
A: This mass corresponds to 2,5-diketopiperazine , which forms via the base-catalyzed intermolecular self-condensation (aminolysis) of free glycine methyl ester.
-
The Causality: When glycine methyl ester hydrochloride is neutralized by the base, the free primary amine can attack the ester carbonyl of a neighboring glycine molecule rather than the 2,6-difluoropyridine.
-
The Solution: To kinetically favor the SNAr pathway over self-condensation, keep the steady-state concentration of the free glycine amine low. Do this by adding the base (DIPEA) dropwise to the reaction mixture containing both the HCl salt and the 2,6-difluoropyridine.
Q3: My reaction stalls at 40% conversion. How can I drive the SNAr to completion?
A: SNAr reactions require the stabilization of the highly charged Meisenheimer transition state[2].
-
The Causality: If you are using a non-polar solvent (like Toluene) or a moderately polar solvent (like THF), the activation energy barrier remains too high for the relatively weak aliphatic amine nucleophile.
-
The Solution: Switch to a strongly polar aprotic solvent like anhydrous DMSO or NMP[3]. These solvents expertly solvate cations (leaving the amine nucleophile "naked" and highly reactive) and stabilize the anionic Meisenheimer complex. Elevate the temperature to 90 °C.
Q4: Should I be worried about bis-arylation (substitution at both the 2- and 6-positions)?
A: Generally, no. Once the first equivalent of glycine methyl ester reacts, the newly formed secondary amine donates electron density into the pyridine ring via resonance. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine, electronically deactivating the remaining fluorine atom at the 6-position toward a second nucleophilic attack. Bis-arylation will only occur if you use a massive excess of the amine and push temperatures above 110 °C.
Optimization Data Matrix
The following table summarizes the causal relationship between reaction conditions and experimental outcomes, allowing for rapid parameter selection.
| Solvent | Base (Equiv) | Temp (°C) | Typical Yield (%) | Major Side Product | Mechanistic Rationale |
| DMF | K₂CO₃ (2.5) | 60 | < 30% | Unreacted SM | Insufficient thermal energy to overcome SNAr activation barrier. |
| DMSO | K₂CO₃ (2.5) | 90 | < 20% | Hydrolyzed Acid | Trace water in hygroscopic K₂CO₃ causes rapid ester saponification. |
| THF | DIPEA (2.5) | 80 | 40–50% | Diketopiperazine | Poor stabilization of the Meisenheimer complex favors amine self-condensation. |
| DMSO (Anhydrous) | DIPEA (2.5) | 90 | 85–95% | None (Clean) | Optimal. Polar aprotic solvent stabilizes TS; organic base prevents hydrolysis. |
Self-Validating Experimental Protocol
This optimized protocol utilizes kinetic control (dropwise base addition) and thermodynamic optimization (polar aprotic solvent, 90 °C) to ensure high yields.
Materials:
-
2,6-Difluoropyridine (1.0 equiv, limiting reagent)
-
Glycine methyl ester hydrochloride (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous DMSO (0.5 M relative to pyridine)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).
-
Reagent Loading: Add 2,6-difluoropyridine (1.0 equiv) and glycine methyl ester hydrochloride (1.1 equiv) to the flask. Suspend the mixture in anhydrous DMSO (0.5 M). Self-Validation: The amine is still protonated (HCl salt), preventing premature self-condensation.
-
Controlled Activation: At room temperature, add DIPEA (2.5 equiv) dropwise over 15 minutes via syringe. Self-Validation: Slow addition keeps the concentration of the free amine low, kinetically favoring the SNAr attack on the highly concentrated 2,6-difluoropyridine over diketopiperazine formation.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C for 6–8 hours[3]. Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc).
-
Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and quench with distilled water. Separate the layers.
-
Critical Wash Step: Wash the organic layer with saturated aqueous NaCl (brine) five times . Self-Validation: DMSO is highly miscible with EtOAc. Repeated brine washes are mandatory to partition the DMSO and DIPEA-HCl salts into the aqueous phase, preventing solvent contamination in your final NMR.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace impurities remain.
Caption: Optimized step-by-step experimental workflow for the SNAr synthesis.
References
-
Wikipedia Contributors. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]
-
RSC Advances. Metal-free synthesis of 6-substituted 2-bromopyridines and N-arylation of 2,6-difluoropyridine. Retrieved from:[Link]
Sources
Technical Support Center: Optimizing Reactions for 6-Fluoropyridin-2-amine Derivatives
Welcome to the technical support center for the synthesis and optimization of 6-fluoropyridin-2-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable synthetic intermediates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to not only solve problems but also to understand the underlying chemical principles for more effective reaction design.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 6-fluoropyridin-2-amine derivatives, providing foundational knowledge for your experimental work.
Q1: What are the most common synthetic routes to prepare 6-fluoropyridin-2-amine and its derivatives?
A1: The two primary and most effective methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route, starting from a readily available precursor like 2,6-difluoropyridine. The high electronegativity of the fluorine atom and the electron-withdrawing effect of the pyridine nitrogen activate the C2 and C6 positions for nucleophilic attack.[1][2] A common procedure involves reacting 2,6-difluoropyridine with ammonia (often as ammonium hydroxide) under elevated temperature and pressure.[3] This method is robust and can provide high yields of the desired product.[3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and offers a broader substrate scope and functional group tolerance compared to traditional methods.[4] It is particularly useful for coupling more complex amines or when milder reaction conditions are required.[4] The reaction typically involves an aryl halide (or triflate), an amine, a palladium catalyst with a suitable phosphine ligand, and a base.
Q2: Why is the fluorine atom at the 6-position susceptible to substitution in SNAr reactions?
A2: The reactivity of halogens in SNAr reactions on pyridine rings is significantly influenced by the electron-withdrawing nature of the ring nitrogen. The nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate, which is formed during the nucleophilic attack.[2] This stabilization is most effective when the attack occurs at the ortho (2- or 6-) or para (4-) positions. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond in this context.[5]
Q3: What factors should I consider when choosing between an SNAr and a Buchwald-Hartwig approach?
A3: The choice depends on several factors:
-
Substrate Availability: If you are starting with a highly activated substrate like 2,6-difluoropyridine and a simple amine like ammonia, SNAr is often more straightforward and cost-effective.
-
Nucleophile Complexity: For sterically hindered or electronically deactivated amines, the Buchwald-Hartwig amination is generally more reliable due to the versatility of modern catalyst systems.[4]
-
Functional Group Tolerance: Buchwald-Hartwig reactions, especially with newer generation ligands, can tolerate a wider range of functional groups that might not be stable under the typically harsher SNAr conditions (e.g., high temperatures, strong bases).[4][6]
-
Desired Regioselectivity: In polysubstituted pyridines, SNAr offers predictable regioselectivity based on the electronic activation of the ring positions.[2] Buchwald-Hartwig provides a direct coupling at the position of the halide, offering a different level of control.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 6-fluoropyridin-2-amine derivatives.
Problem 1: Low or No Product Yield
Possible Cause 1: Inadequate Reaction Temperature
-
Explanation: SNAr reactions on pyridine rings often have a significant activation energy barrier. Insufficient temperature can lead to very slow or stalled reactions. For instance, the amination of 2,6-difluoropyridine with ammonium hydroxide is typically carried out at temperatures around 105°C in a sealed vessel to achieve a high yield.[3]
-
Solution:
-
Gradually increase the reaction temperature in 10-20°C increments.
-
Monitor the reaction progress by TLC or LC-MS at each temperature point.
-
For volatile reagents or solvents, ensure the reaction is performed in a sealed, pressure-rated vessel.
-
Possible Cause 2: Inappropriate Solvent Choice
-
Explanation: The solvent plays a crucial role in SNAr and Buchwald-Hartwig reactions. For SNAr, polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base while leaving the nucleophile more reactive.[1] In Buchwald-Hartwig aminations, solvents like toluene, dioxane, or THF are commonly used.[7]
-
Solution:
-
Screen a range of appropriate solvents.
-
Ensure the chosen solvent is anhydrous, especially for water-sensitive reactions like the Buchwald-Hartwig amination.[2]
-
Possible Cause 3: Ineffective Base
-
Explanation: The base is critical for deprotonating the amine nucleophile (in Buchwald-Hartwig) or neutralizing the generated acid (in SNAr). For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often used.[8] For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.[1][9] The choice of base can significantly impact the reaction rate and yield.
-
Solution:
-
Consult the literature for base recommendations for your specific reaction type.
-
Consider a base screen to identify the optimal choice for your substrate combination.
-
Problem 2: Formation of Side Products
Possible Cause 1: Di-substitution
-
Explanation: In reactions starting from 2,6-difluoropyridine, the mono-substituted product, 6-fluoropyridin-2-amine, can sometimes react further with the nucleophile to form the di-substituted product, pyridine-2,6-diamine.
-
Solution:
-
Control Stoichiometry: Use the amine nucleophile as the limiting reagent or in a slight excess (1.0-1.2 equivalents).[8]
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-substitution.[8]
-
Reduce Reaction Time: Carefully monitor the reaction and stop it once the starting material is consumed to minimize the formation of the di-substituted product.[8]
-
Possible Cause 2: Hydrolysis of the Starting Material or Product
-
Explanation: If water is present in the reaction mixture, especially at elevated temperatures and in the presence of a base, the fluorine atoms can be displaced by a hydroxyl group, leading to the formation of hydroxypyridine impurities.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
-
Problem 3: Difficulty in Product Purification
Possible Cause 1: Similar Polarity of Product and Starting Material
-
Explanation: 6-Fluoropyridin-2-amine and the starting 2,6-difluoropyridine can have similar polarities, making their separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column. A gradient elution may be necessary.
-
Alternative Purification: Consider other purification techniques such as recrystallization or distillation if the product is a solid or a liquid with a suitable boiling point.
-
Possible Cause 2: Peak Tailing during HPLC Purification
-
Explanation: The basic nitrogen of the pyridine ring can interact with residual acidic silanol groups on silica-based HPLC columns, leading to poor peak shape and difficult purification.[10]
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[10]
-
pH Adjustment: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic analyte.[10]
-
Alternative Stationary Phase: Consider using a column with a different stationary phase, such as a polymer-based or end-capped column, which is more suitable for basic compounds.[10]
-
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoropyridin-2-amine via SNAr
This protocol is adapted from established procedures for the amination of 2,6-difluoropyridine.[3]
Materials:
-
2,6-Difluoropyridine
-
Ammonium hydroxide (28-30% solution)
-
Pressurized reaction vessel (steel bomb)
-
Ice bath
-
Filtration apparatus
-
Cold water
Procedure:
-
Charge a steel bomb with 2,6-difluoropyridine (1.0 equivalent).
-
Add ammonium hydroxide solution (e.g., for 50 g of 2,6-difluoropyridine, use 200 mL of ammonium hydroxide).[3]
-
Seal the vessel securely.
-
Heat the reaction mixture to 105°C for 15 hours.[3]
-
After the reaction is complete, cool the vessel in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the precipitate with cold water.
-
Dry the product under vacuum to obtain 6-fluoropyridin-2-amine as a white solid. A yield of up to 94% can be expected.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.
Materials:
-
6-Fluoro-2-halopyridine (e.g., 2-bromo-6-fluoropyridine) (1.0 eq.)
-
Amine (1.1-1.3 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-6 mol%)[7]
-
Base (e.g., Cs₂CO₃, 1.5-2.0 eq.)[7]
-
Anhydrous, degassed solvent (e.g., Toluene)[7]
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the 6-fluoro-2-halopyridine and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to the desired temperature (typically 90-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a suitable aqueous solution (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective palladium source. |
| Ligand | XantPhos | A bulky, electron-rich ligand often effective for amination reactions.[7] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base that is often effective in these couplings.[7] |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions.[7] |
| Temperature | 90-110°C | A typical temperature range to promote the reaction without significant decomposition. |
Visualizations
Caption: General mechanism of SNAr on 2,6-difluoropyridine.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. (n.d.).
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine - Benchchem. (n.d.).
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. (n.d.).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio - ACS.org. (2014, June 11).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH. (n.d.).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (n.d.).
- 2-Amino-6-fluoropyridine synthesis - ChemicalBook. (n.d.).
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28).
- Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine - ResearchGate. (n.d.).
- PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES - Canadian Science Publishing. (n.d.).
- Nucleophilic aromatic substitution - Wikipedia. (n.d.).
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications. (2015, July 20).
- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009, December 4).
- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com. (n.d.).
- 2-Amino-6-fluoropyridine 98 1597-32-6 - Sigma-Aldrich. (n.d.).
- Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (2025, July 31).
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents. (n.d.).
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12).
- A mild, catalyst-free synthesis of 2-aminopyridines - PMC. (n.d.).
- optimizing reaction conditions for modifying 4-Amino-3,5-dichloro-2,6-difluoropyridine - Benchchem. (n.d.).
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - Semantic Scholar. (2022, May 26).
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022, February 28).
- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solubility Troubleshooting for Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Introduction
Welcome to the technical support guide for improving the solubility of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in preparing this compound for biological assays. As a substituted pyridine derivative, this small molecule may exhibit limited aqueous solubility, a common hurdle in experimental biology. Inaccurate concentration determination due to poor solubility can lead to unreliable and irreproducible assay data.[1]
This guide provides a series of troubleshooting steps in a practical question-and-answer format, detailed experimental protocols, and advanced strategies to ensure your compound is successfully solubilized for accurate and meaningful results.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with compounds like Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate. We will proceed from the most common starting point to more advanced solutions.
Q1: My compound, Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, is a powder and did not dissolve when I added it directly to my aqueous cell culture medium/buffer. What is my first step?
This is expected behavior for many organic small molecules. Direct dissolution in aqueous solutions is often not feasible. The standard and most recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent.[2]
Causality: The molecular structure of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, containing aromatic rings and limited polar functional groups, suggests it is significantly more soluble in organic solvents than in water. The organic solvent disrupts the crystal lattice of the solid compound more effectively than water can.
For the vast majority of biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with aqueous media.[1][3]
Q2: I am preparing my stock solution in DMSO. What are the best practices to ensure complete dissolution?
Proper preparation of your DMSO stock is critical for the success of all subsequent experiments.
Answer: Follow a systematic approach. First, ensure you are using a high-purity, anhydrous (water-free) grade of DMSO, as contaminating moisture can accelerate compound degradation or limit solubility.[2] We recommend starting with the preparation of a 10 mM stock solution. See Protocol 1 for a detailed, step-by-step guide. Key techniques to aid dissolution include:
-
Vortexing: Gentle vortexing helps to mechanically break up compound aggregates.[1]
-
Sonication: If vortexing is insufficient, sonicating the tube in a water bath can provide the energy needed to dissolve stubborn particles.[1]
-
Gentle Warming: Warming the solution to 37°C can increase solubility. However, use this method with caution, as excessive heat can degrade some compounds. Always test for compound stability if you employ heat.[1]
Q3: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. How do I solve this?
This is the most common solubility challenge, often called "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous environment of your assay.
Causality: When a small volume of the DMSO stock is added to a large volume of aqueous buffer, the solvent environment rapidly shifts from ~100% organic to >99% aqueous. The compound is no longer in a solvent that can keep it in solution, causing it to precipitate.
Solutions:
-
Perform Serial Dilutions in 100% DMSO First: Do not dilute your high-concentration stock directly into the aqueous buffer. First, perform a serial dilution in 100% DMSO to get closer to your final desired concentration.[1][2] Then, add this lower-concentration DMSO stock to your final assay medium. This introduces less compound per unit of DMSO, reducing the likelihood of precipitation.
-
Ensure Final DMSO Concentration is Low but Consistent: High concentrations of DMSO can be toxic to cells.[3][4][5][6] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally at or below 0.1%.[1] Crucially, you must include a "vehicle control" in all experiments—this is your assay medium containing the exact same final concentration of DMSO as your experimental samples, but without the compound.[1]
-
Increase the Final DMSO Concentration (with caution): If solubility remains an issue, you can try increasing the final DMSO concentration to 0.5% or, in some robust cell lines, up to 1%. However, you must run preliminary tests to confirm that this concentration of DMSO does not affect cell viability or the assay readout on its own.[4][6][7]
Q4: I am still observing precipitation even after optimizing my dilution scheme with DMSO. What advanced strategies can I try?
If DMSO alone is insufficient, you can explore several alternative formulation strategies. The goal is to modify the final assay medium to make it more hospitable to your compound.
Answer:
-
pH Modification: The pyridine nitrogen in your compound is weakly basic and can be protonated at an acidic or near-neutral pH. This protonation adds a positive charge, which can dramatically increase aqueous solubility.[8] You can test the solubility of your compound in a series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.4). If it is more soluble at a lower pH, you may be able to adjust your assay buffer accordingly, provided it does not impact your biological system.
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to the assay medium, reduce the overall polarity, acting as a bridge between the compound and water.[9][10] Common co-solvents for biological assays include Polyethylene Glycol 400 (PEG 400) , Propylene Glycol (PG) , and Ethanol . You can prepare a stock solution in a mixture (e.g., 50:50 DMSO:PEG 400) and then dilute this into your medium.
-
Use of Surfactants or Complexing Agents:
-
For biochemical (cell-free) assays: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to form micelles that encapsulate the hydrophobic compound and keep it in solution.[9][11]
-
For cell-based assays: Cyclodextrins are bucket-shaped molecules that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[12][13][14] Beta-cyclodextrin or its more soluble derivatives (like HP-β-CD) can be tested.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Determine the molecular weight (MW) of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate. To make 1 mL of a 10 mM solution, calculate the mass needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g).
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile, conical microcentrifuge tube or amber glass vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.[2]
-
Promote Dissolution:
-
Close the tube securely and vortex for 30-60 seconds.[1] Visually inspect for any remaining solid particles against a light source.
-
If solids remain, place the tube in a water bath sonicator for 5-10 minutes.[1]
-
If necessary, place the tube in a 37°C water bath or heat block for 10-15 minutes, vortexing intermittently. Avoid excessive heat.[1]
-
-
Confirm Dissolution: Ensure the solution is clear and free of any visible precipitate before proceeding.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store at -20°C or -80°C, protected from light and moisture.
Systematic Solubility Assessment Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Compounds
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of fluorinated compounds. The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2][3] However, these same properties, stemming from the high electronegativity of fluorine and the strength of the carbon-fluorine bond, frequently complicate purification processes.[4]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common purification issues. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and develop robust, self-validating purification protocols.
Section 1: Troubleshooting Guide for Chromatographic Purification
Chromatography is the workhorse of purification, but fluorinated compounds often exhibit atypical behavior that can frustrate even experienced chemists. This section addresses the most common problems in a question-and-answer format.
Issue 1: My fluorinated compound shows poor retention or co-elutes with non-polar impurities on a standard C18 column. What's happening?
Answer: This is a classic and frequently observed phenomenon rooted in the unique properties of the C-F bond.
-
Causality (The "Fluorophobic" Effect): While fluorine increases electronegativity, a perfluoroalkyl chain is not simply a more polar alkyl chain. It is rigid, sterically demanding, and less polarizable than a hydrocarbon chain. On a traditional hydrocarbonaceous stationary phase like C18, the interaction between the fluorinated analyte and the stationary phase is often weak. This is because the "like-dissolves-like" principle is at play; the hydrocarbon C18 phase prefers interacting with the hydrocarbon mobile phase (like acetonitrile or methanol) over the dissimilar fluorinated analyte. This leads to reduced retention times compared to non-fluorinated analogs of similar molecular weight.[5]
-
Troubleshooting Strategies:
-
Switch to a Fluorinated Stationary Phase: This is the most effective solution. Fluorinated HPLC phases, such as those with pentafluorophenyl (PFP) or fluorous alkyl ligands, provide an alternative selectivity.[5][6] They operate on the principle of "fluorous-fluorous" interactions, where the fluorinated stationary phase has a higher affinity for the fluorinated analyte, leading to increased retention and improved separation from non-fluorinated impurities.[7]
-
Employ Mobile Phase Modifiers: The addition of 2,2,2-trifluoroethanol (TFE) to the mobile phase can enhance the retention of some compounds on both fluorinated and traditional columns by altering the surface energy of the stationary phase.[5][8]
-
Explore Orthogonal Chromatography: If reversed-phase is failing, consider normal-phase chromatography (NPC) or hydrophilic interaction liquid chromatography (HILIC). The altered dipole moment of your fluorinated compound might make it well-suited for these techniques.
-
Data Presentation: Comparison of Common HPLC Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Considerations |
| C18 (Octadecylsilane) | Hydrophobic Interactions | General purpose, non-polar to moderately polar compounds | Often shows poor retention for highly fluorinated compounds. |
| PFP (Pentafluorophenyl) | π-π, dipole-dipole, hydrophobic, and shape-selective interactions | Aromatic, positional isomers, halogenated compounds | Offers unique selectivity compared to C18, especially for analytes with aromatic rings.[6] |
| Fluorous (e.g., F-C8) | Fluorous-Fluorous Interactions | Highly fluorinated compounds, separation from non-fluorinated species | The gold standard for "fluorous chemistry." Retention often correlates with fluorine content.[8][9] |
Issue 2: My reaction produced a mixture of mono-, di-, and tri-fluorinated products that are inseparable by standard chromatography. What should I do?
Answer: This is a common synthetic challenge, as preventing over-fluorination can be difficult.[10][11] Since these species are often structurally and electronically similar, a specialized approach is required.
-
Causality: Each additional fluorine atom subtly alters the molecule's polarity, pKa, and conformation. However, these changes may not be significant enough to allow for baseline separation on standard columns where resolution is primarily driven by bulk hydrophobicity.
-
Troubleshooting Strategies:
-
High-Resolution Fluorinated Phases: A high-performance column with a PFP or dedicated fluorous stationary phase is your first line of attack. The unique selectivity of these phases can often resolve isomers and compounds with minor differences in fluorination that C18 columns cannot.[9]
-
Fluorous Solid-Phase Extraction (F-SPE): If your target compound is sufficiently fluorinated (generally >40% fluorine by weight), F-SPE is an exceptionally powerful technique. It separates molecules based on their affinity for a fluorous sorbent. Non- and lightly-fluorinated compounds are washed away, while the highly-fluorinated product is retained and then eluted with a fluorinated solvent.[7]
-
Preparative SFC (Supercritical Fluid Chromatography): SFC uses supercritical CO2 as the primary mobile phase and often provides orthogonal selectivity to HPLC. It can be particularly effective at separating closely related isomers and homologs.
-
Diagram: Decision Workflow for Purification Strategy
This diagram outlines a logical path for selecting a purification method based on the nature of the sample mixture.
Caption: Decision tree for selecting a purification strategy.
Section 2: Specialized Technique Protocol: Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful application of "fluorous chemistry," which leverages the principle that highly fluorinated molecules preferentially dissolve in fluorinated solvents or bind to fluorous stationary phases.[4] This protocol provides a self-validating workflow for purifying a highly fluorinated target compound from non-fluorous reagents and byproducts.
Experimental Protocol: F-SPE Purification
Objective: To isolate a perfluorohexyl-tagged compound from a crude reaction mixture containing non-fluorous starting materials.
Materials:
-
Crude reaction mixture, dried and dissolved in a minimal amount of a loading solvent (e.g., Methanol/Water).
-
Fluorous SPE Cartridge (e.g., silica gel modified with a perfluoroalkyl chain).
-
Wash Solvent (Non-fluorous): Methanol/Water (e.g., 80:20).
-
Elution Solvent (Fluorous): Perfluorohexane or Trifluorotoluene.
-
Collection vials.
-
Analysis tools (TLC, LC-MS).
Methodology:
-
Cartridge Conditioning:
-
Pass 3-5 mL of the Elution Solvent (Perfluorohexane) through the F-SPE cartridge to activate the fluorous phase.
-
Pass 3-5 mL of the Wash Solvent (Methanol/Water) through the cartridge to equilibrate it for loading. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve the crude sample in a small volume of the Wash Solvent.
-
Slowly load the dissolved sample onto the conditioned F-SPE cartridge.
-
Validation: Collect the flow-through and analyze by LC-MS to ensure the target compound has been retained on the cartridge.
-
-
Washing (Impurity Removal):
-
Pass 5-10 column volumes of the Wash Solvent through the cartridge. This step removes all non-fluorous and lightly-fluorinated impurities.
-
Validation: Collect the wash fractions and analyze by TLC or LC-MS to confirm that the target compound is not eluting and that impurities are being successfully removed.
-
-
Elution (Product Recovery):
-
Place a clean collection vial below the cartridge outlet.
-
Pass 3-5 column volumes of the Elution Solvent (Perfluorohexane) through the cartridge to elute the retained highly-fluorinated compound.
-
Validation: Analyze the eluted fraction by LC-MS and ¹⁹F NMR to confirm the identity and purity of the final product.
-
-
Solvent Removal:
-
Evaporate the fluorous elution solvent under reduced pressure to yield the purified compound. Note: Fluorous solvents can have high boiling points and may require specific evaporation conditions.
-
Diagram: F-SPE Experimental Workflow
Caption: Step-by-step workflow for Fluorous SPE (F-SPE).
Section 3: Frequently Asked Questions (FAQs)
Q1: I suspect contamination from PTFE lab equipment (stoppers, stir bars, tubing) in my sample. How can I confirm and avoid this? A1: This is a valid concern as per- and polyfluoroalkyl substances (PFAS), including materials like PTFE, are persistent and can leach into samples, especially when using certain organic solvents.[12] To troubleshoot, run a "blank" extraction and analysis using your solvents and equipment without any sample. Analyze this blank by LC-MS/MS, looking for characteristic masses of common PFAS contaminants. To avoid this, use glass or polypropylene equipment where possible and pre-rinse all apparatus with your analysis-grade solvent.
Q2: Can I use ¹⁹F NMR to assess the purity of my final compound? A2: Absolutely. ¹⁹F NMR is an exceptionally powerful tool for this purpose. Since there is typically no background signal, every fluorine-containing species in your sample will give a distinct peak or set of peaks.[1] By integrating the peaks corresponding to your product and comparing them to the integration of impurity peaks, you can get a highly accurate measure of purity with respect to other fluorinated species. It is an excellent complement to ¹H NMR and LC-MS.
Q3: Is crystallization a viable option for purifying fluorinated compounds? A3: Yes, but it can be challenging. The introduction of fluorine can significantly alter a molecule's crystal packing behavior due to factors like dipole-dipole interactions and the formation of C-F···H or F···F contacts.[13][14] This can sometimes lead to "oiling out" or the formation of amorphous solids. However, a systematic approach using a wide range of solvent/anti-solvent systems can often yield success. It is a valuable orthogonal technique, especially for final polishing to achieve high purity.
Q4: My fluorinated starting material and product have nearly identical Rf values on a silica TLC plate. Does this mean they are inseparable on a silica column? A4: Not necessarily. While TLC is a good guide, preparative column chromatography has much higher resolving power. The subtle electronic changes from adding fluorine might not be enough to show a large separation on a thin TLC plate but could be sufficient for separation on a long column with an optimized gradient. Before giving up on normal phase, try running a shallow gradient on your flash chromatography system. If that fails, it is a strong indicator that you need to switch to an orthogonal method like reversed-phase or fluorous chromatography as discussed above.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas.
-
Wikipedia. (2024). Organofluorine chemistry. Retrieved from [Link]
- Bar-Haim, G., et al. (2021). Contemporary synthetic strategies in organofluorine chemistry.
-
Fetterolf, D. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
- Billiet, H. A., et al. (1981). Fluorinated ligands in HPLC.
- Benchchem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone.
- Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Chemistry.
- Ibrahim, M. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal and Chemical Sciences.
-
Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]
-
Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery. Retrieved from [Link]
- Balaz, A. M., et al. (2021). Organofluorine chemistry: promising growth areas and challenges. Russian Chemical Reviews.
-
McKay, H., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. Retrieved from [Link]
- Clark, J. H., et al. (2022). Fluorinations Not Using Fluorine Gas. Royal Society of Chemistry.
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Czerwiec, W., et al. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Liu, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]
- Murphy, C. D., & Sandford, G. (2014). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Organic & Biomolecular Chemistry.
-
CHEManager Online. (2018). Two New Ways to Fluorinated Structures. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Fluorine Labeling of Proteins for NMR Analysis.
-
Scripps Research. (2025). Researchers Develop One-Step Fluorination for Drug-Like Molecules. Retrieved from [Link]
-
AquaNui. (2024). How to Remove Fluoride from Water. Retrieved from [Link]
-
SoftPro® Water Systems. (2026). Fluoride Filters: Effective on All Compounds?. Retrieved from [Link]
- Anonymous. (n.d.). Chemical compounds containing fluorine in their structure have been known for many years.
-
MDPI. (2026). Rapid and Efficient Purification of Low-Concentration Fluoride-Containing Water Using Cationic Chitosan Fibers. Retrieved from [Link]
-
Zaka, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]
- Saha, R., & Desiraju, G. R. (2017). Role of organic fluorine in crystal engineering. CrystEngComm.
-
Teledyne ISCO. (n.d.). Tips & Tricks for Extracting Perfluorinated Compounds from Drinking Water Using Solid Phase Extraction. Retrieved from [Link]
- Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development.
- Saha, R., & Desiraju, G. R. (2017). Role of organic fluorine in crystal engineering.
- Anonymous. (n.d.). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds.
- El-Fakih, H., et al. (2021). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
- Yeung, L. W. Y. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
Sources
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Mitigating assay interference with Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Technical Support Center: Mitigating Assay Interference with Small Molecules
A Guide for Researchers Featuring Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate as a Case Study
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected assay results can be a significant roadblock in research and development. This guide is designed to provide you with the expertise and tools to identify and mitigate assay interference caused by small molecules, ensuring the integrity of your data.
While there is limited specific literature detailing the interference profile of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, we will use its structure as a practical example to explore common interference mechanisms and troubleshooting strategies. The principles discussed here are broadly applicable to many small molecules encountered in drug discovery and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why should I be concerned about it?
Q2: I'm working with Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate and seeing unexpected activity. What are the potential causes?
While every compound is unique, we can hypothesize potential interference mechanisms based on the structure of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate:
-
Fluorescence Interference : The fluorinated pyridine ring system may possess intrinsic fluorescent properties. If your assay uses a fluorescent readout, the compound could directly contribute to the signal or quench it, leading to false positive or false negative results, respectively.[6]
-
Compound Aggregation : At certain concentrations, small molecules can form colloidal aggregates that nonspecifically inhibit enzymes or disrupt protein-protein interactions.[7][8] This is a common cause of promiscuous, non-specific activity.[9]
-
Low Aqueous Solubility : Poorly soluble compounds can precipitate in aqueous assay buffers, leading to light scattering that can interfere with absorbance or fluorescence readings.[5][10][11] Precipitation also reduces the effective concentration of the compound, potentially causing an underestimation of its true potency.[5]
-
Chemical Reactivity : Some chemical motifs can be inherently reactive, leading to covalent modification of proteins or other assay components.[12]
-
Chelation : The nitrogen atoms in the pyridine ring could potentially chelate metal ions that are essential for enzyme function in certain assays.[3]
Troubleshooting Guides
Here are detailed troubleshooting guides for the most common interference mechanisms.
Troubleshooting Guide 1: Is My Compound's Activity Real or an Artifact of Aggregation?
Compound aggregation is a frequent source of false positives in high-throughput screening (HTS).[7] Aggregates can nonspecifically sequester and denature proteins, leading to apparent inhibition.[7][8]
Symptoms:
-
The compound shows activity against multiple, unrelated targets.
-
The dose-response curve is unusually steep.[13]
-
The IC50 value is highly dependent on the protein concentration.
Step-by-Step Mitigation Protocol:
-
Detergent-Based Counter-Screen : This is the most common and effective method to identify aggregation.[14][15]
-
Rationale : Non-ionic detergents like Triton X-100 or Tween-20, at concentrations above their critical micelle concentration (CMC), can disrupt the formation of compound aggregates.[7][16] True inhibitors will typically show similar potency in the presence or absence of detergent, while aggregators will show a significant loss of activity.[13]
-
Protocol :
-
Prepare two sets of your assay.
-
To one set, add a non-ionic detergent (e.g., 0.01% v/v Triton X-100).[13] Ensure this concentration does not inhibit your target enzyme on its own.
-
Run your compound titration in both conditions.
-
Interpretation : A significant rightward shift (e.g., >10-fold) in the IC50 curve in the presence of detergent strongly suggests aggregation.[7]
-
-
-
Orthogonal Enzyme Counter-Screen :
-
Rationale : Test your compound against a well-characterized enzyme that is known to be sensitive to aggregators, such as AmpC β-lactamase.[8]
-
Protocol :
-
-
Increase Bovine Serum Albumin (BSA) Concentration :
-
Rationale : BSA can act as a "decoy" protein, adsorbing to the surface of aggregates and preventing them from interacting with your target protein.[7] BSA is a standard for protein quantification and is known for its stabilizing properties in various biochemical applications.[17][18][19][20]
-
Protocol :
-
Increase the concentration of BSA in your assay buffer (e.g., from 0.1 mg/mL to 1 mg/mL).
-
Re-test your compound's activity.
-
Interpretation : A loss of potency at higher BSA concentrations can be indicative of aggregation.
-
-
Troubleshooting Guide 2: Is My Compound Interfering with the Assay's Optical Readout?
Compounds that absorb light or fluoresce can interfere with absorbance, fluorescence, or luminescence-based assays.[3][8]
Symptoms:
-
In a fluorescence assay, you observe a signal in wells containing only the compound and buffer.
-
In an absorbance-based assay, the compound's color contributes to the reading.
-
You observe quenching of the fluorescent signal at high compound concentrations.
Step-by-Step Mitigation Protocol:
-
Pre-read and Spectral Scanning :
-
Rationale : To determine if your compound has intrinsic optical properties that overlap with your assay's detection wavelengths.
-
Protocol :
-
In an assay plate, add your compound at the concentrations used in your experiment to the assay buffer (without the enzyme or other detection reagents).
-
Read the plate at the same excitation and emission wavelengths used in your assay.
-
If possible, perform a full spectral scan of the compound to identify its absorbance and emission maxima.
-
Interpretation : A significant signal in the pre-read indicates intrinsic fluorescence or absorbance. This value can sometimes be subtracted from the final assay signal, but this can introduce errors.
-
-
-
Use of an Orthogonal Assay :
-
Rationale : Confirming activity with a different assay technology is a robust way to rule out optical interference.[21]
-
Protocol :
-
If your primary assay is fluorescence-based, try to confirm hits using a luminescence, absorbance, or mass spectrometry-based method.
-
For example, if you are studying a kinase, you could switch from a fluorescence-based ADP detection assay to a luminescence-based one.
-
Interpretation : If the compound is active in both assays, the activity is more likely to be real. If it is only active in the fluorescence-based assay, interference is the likely cause.
-
-
-
Red-Shifted Dyes and Probes :
-
Rationale : Many interfering compounds are active in the UV and blue-green regions of the spectrum.[6] Switching to fluorescent probes that excite and emit at longer wavelengths (red-shifted) can often mitigate this interference.[22]
-
Protocol :
-
Investigate if red-shifted alternatives are available for your assay system.
-
For example, in assays that measure NADH/NADPH, instead of directly measuring their fluorescence (which is in the UV range), you can use a coupling enzyme like diaphorase to reduce a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin) that is detected at longer wavelengths.[6][23]
-
Interpretation : If the compound's interference is eliminated with the red-shifted probe, this confirms the nature of the artifact.
-
-
Troubleshooting Guide 3: Is Poor Solubility Affecting My Results?
Low aqueous solubility is a common problem in drug discovery and can lead to a number of assay artifacts.[5][11]
Symptoms:
-
High variability between replicate wells.
-
Visible precipitate in the assay plate.
-
Flat or shallow dose-response curves.
Step-by-Step Mitigation Protocol:
-
Visual and Microscopic Inspection :
-
Rationale : The simplest way to check for precipitation.
-
Protocol :
-
After adding your compound to the assay buffer, visually inspect the wells against a dark background.
-
If possible, examine the wells under a microscope.
-
Interpretation : Any visible cloudiness or particles indicate that the compound is out of solution.
-
-
-
Nephelometry or Turbidimetry :
-
Rationale : These are quantitative methods to measure light scattering caused by insoluble particles.
-
Protocol :
-
Prepare serial dilutions of your compound in the assay buffer.
-
Measure the turbidity or light scattering at each concentration using a plate reader capable of these measurements.
-
Interpretation : A sharp increase in the signal at a certain concentration indicates the limit of solubility. You should aim to work at concentrations below this limit.
-
-
-
Modify Assay Buffer :
-
Rationale : In some cases, small changes to the assay buffer can improve compound solubility.
-
Protocol :
-
If your assay can tolerate it, consider adding a small amount of a co-solvent like DMSO (typically not exceeding 1-2% total volume).
-
Be sure to test the effect of the co-solvent on your assay's performance using your standard controls.
-
Interpretation : If the compound's dose-response behavior becomes more consistent, it may be due to improved solubility.
-
-
Data Summary and Visualization
Table 1: Common Assay Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Common Symptoms | Primary Mitigation Strategy | Secondary/Confirmatory Methods |
| Compound Aggregation | Steep dose-response, promiscuous activity | Add 0.01% Triton X-100 to assay buffer[13] | Counter-screen with AmpC β-lactamase, increase BSA concentration |
| Fluorescence | Signal in compound-only wells | Pre-read plate and subtract background | Use red-shifted fluorophores, confirm with orthogonal assay[21][22] |
| Light Absorption/Quenching | Decreased signal at high compound concentrations | Use orthogonal assay with a different detection method | Perform spectral scan of compound |
| Low Solubility | High data variability, visible precipitate | Measure solubility via nephelometry | Modify assay buffer with co-solvents, visual inspection |
| Chemical Reactivity | Time-dependent inhibition, activity sensitive to reducing agents (e.g., DTT) | Pre-incubate compound with target, check for DTT sensitivity | Use mass spectrometry to look for covalent adducts |
| Metal Chelation | Inhibition of metalloenzymes | Add excess of the required metal ion (e.g., Zn²⁺, Mg²⁺) | Test against a non-metalloenzyme |
Experimental Workflows
Diagram 1: Triage Cascade for Hits from a Primary Screen
This workflow illustrates a systematic approach to identifying and eliminating false positives due to assay interference.
Caption: A decision tree for triaging hits from a primary screen to identify and discard those with interference-prone behavior.
References
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]
-
G-Biosciences. (2019). Why Is Bovine Serum the Preferred Standard for Protein Assays?. G-Biosciences. [Link]
-
Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. [Link]
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Ismail, A. A., & Walker, P. L. (2003). Interferences in Immunoassay. Annals of Clinical Biochemistry. [Link]
-
Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. [Link]
-
Roda, A., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scientific Research Publishing. [Link]
-
Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
Patsnap. (2025). How to Validate a Biochemical Method per ICH Guidelines. Patsnap Synapse. [Link]
-
American Society of Clinical Investigators. (2024). Bovine Serum Albumin (BSA), Standard Grade: A Critical Tool in Biochemistry and Molecular Biology. American Society of Clinical Investigators. [Link]
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Johnson, D. E., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies. [Link]
-
Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. [Link]
-
Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. AACC. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
-
Johnson, D. E., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies. [Link]
-
ResearchGate. (2025). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]
-
BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection. BellBrook Labs. [Link]
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Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]
-
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
-
Pearson, A. R., et al. (2022). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. Scientific Reports. [Link]
-
ResearchGate. (2025). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. ResearchGate. [Link]
-
Boster Bio. (2025). Everything You Need to Know About BSA. Boster Bio. [Link]
-
Roda, A., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]
-
Rockland Immunochemicals. (n.d.). Bovine Serum Albumin (BSA) for Bradford Assay. Rockland Immunochemicals. [Link]
-
ResearchGate. (n.d.). Fluorescence readouts in HTS: No gain without pain?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]
-
Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. [Link]
-
National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
The Biochemist. (2023). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc.. YouTube. [Link]
-
Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs. [Link]
-
Creative Biolabs. (2019). Solubility Assessment Service. Creative Biolabs. [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
Oxford Academic. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Journal of Alzheimer's Disease. [Link]
-
Molecular Pathology/MB(ASCP). (n.d.). Assay Troubleshooting. MB(ASCP). [Link]
-
Infinix Bio. (2026). Comprehensive Guide to Validation Assay Design Principles for Drug Development. Infinix Bio. [Link]
-
Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. [Link]
-
ACD/Labs. (2026). How to Avoid False Positives and False Negatives in Analytical Chemistry. ACD/Labs. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. [Link]
-
Pall Corporation. (2022). Guidelines to Identify and Resolve False Positives in Lateral Flow Assays. YouTube. [Link]
-
FSNS. (2024). Non-Confirming Food Samples: How to Handle False Positives. FSNS. [Link]
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- 1. sygnaturediscovery.com [sygnaturediscovery.com]
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- 13. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 14. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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Process Chemistry Tech Support Center: Scale-Up Synthesis of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for research scientists and process chemists tasked with scaling up the synthesis of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate . Moving from a medicinal chemistry bench scale (milligrams) to a process scale (kilograms) introduces critical challenges, including exotherm management, byproduct control, and moisture sensitivity.
This document provides a self-validating protocol, mechanistic insights, and a troubleshooting FAQ to ensure a robust, reproducible, and safe scale-up campaign.
Mechanistic Pathway & Process Overview
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,6-difluoropyridine and glycine methyl ester. The electron-deficient nature of the pyridine ring, heavily activated by the highly electronegative fluorine atoms at the ortho positions, makes it highly susceptible to nucleophilic attack[1].
The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the C2 position, forming a negatively charged Meisenheimer complex. The subsequent collapse of this intermediate ejects a fluoride ion, restoring aromaticity[2]. Crucially, the introduction of the electron-donating amino group significantly deactivates the ring, rendering the remaining fluorine at C6 highly resistant to a second substitution under standard conditions, thereby ensuring excellent mono-regioselectivity[3].
Mechanistic pathway of the SNAr reaction via a Meisenheimer complex intermediate.
Step-by-Step Scale-Up Protocol (1 kg Scale)
To ensure trustworthiness and reproducibility, this protocol utilizes anhydrous conditions and an organic base (
Materials:
-
2,6-Difluoropyridine: 1.00 kg (8.69 mol, 1.0 equiv)
-
Glycine methyl ester hydrochloride: 1.14 kg (9.12 mol, 1.05 equiv)
-
DIPEA: 2.81 kg (21.7 mol, 2.5 equiv)
-
Anhydrous DMSO: 5.0 L (Reaction solvent)
-
Ethyl Acetate (EtOAc) & Water: For workup
Self-Validating Workflow:
-
Reactor Preparation: Purge a 20 L glass-lined or Hastelloy reactor with N2. Verify reactor dryness (Karl Fischer titration of a solvent rinse should be <0.05% water).
-
Substrate Charging: Charge 5.0 L of anhydrous DMSO, followed by 1.14 kg of glycine methyl ester hydrochloride. Stir at 20 °C to form a suspension.
-
Base Addition: Slowly charge 2.81 kg of DIPEA over 30 minutes. Causality check: The hydrochloride salt will neutralize, generating the free-base nucleophile. A slight endotherm followed by a mild exotherm may be observed.
-
Electrophile Dosing (Critical Step): Heat the mixture to 45 °C. Begin the dropwise addition of 1.00 kg of 2,6-difluoropyridine over 2 hours. Causality check: Dosing the electrophile controls the SNAr exotherm and prevents localized heating, which drives ester hydrolysis and dimerization.
-
Reaction Maturation: Once dosing is complete, raise the internal temperature to 65 °C and age for 6–8 hours. Monitor via HPLC. The reaction is deemed complete when 2,6-difluoropyridine is <1.0% AUC.
-
Quench & Extraction: Cool to 20 °C. Slowly add 10 L of cold water (exothermic quench). Extract the aqueous mixture with EtOAc (3 x 5 L). Wash the combined organic layers with brine (3 x 5 L) to remove DMSO and DIPEA salts.
-
Isolation: Concentrate the organic layer under reduced pressure to afford the crude product. Crystallize from Heptane/EtOAc to yield pure Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant ester hydrolysis (formation of the free carboxylic acid) during the reaction? A: Ester hydrolysis is the most common side reaction. It occurs when water is present in the presence of a base at elevated temperatures. If you are using an inorganic base like K2CO3, it can carry hygroscopic moisture. Furthermore, if K2CO3 absorbs water, it forms bicarbonate and hydroxide species, which rapidly cleave the methyl ester. Solution: Switch to strictly anhydrous solvents (DMSO or MeCN) and use a non-nucleophilic organic base like DIPEA to eliminate the aqueous hydrolysis pathway.
Q2: How do I control the exotherm during the initial phase of the reaction on a >1 kg scale? A: SNAr reactions are inherently exothermic due to the formation of the highly stable aromatic product and the strong C-N bond. If all reagents are mixed at room temperature and then heated, a thermal runaway can occur as the activation energy barrier is breached. Solution: Implement a "dosing strategy." Hold the nucleophile and base at the target reaction temperature (e.g., 45–60 °C) and dose the 2,6-difluoropyridine slowly over 2–4 hours. This makes the reaction mass-transfer limited rather than kinetically limited, allowing the reactor's cooling jacket to easily remove the heat of reaction.
Q3: I am seeing bis-substitution (both fluorines displaced). How can I prevent this? A: While the first amino group donates electron density via resonance (deactivating the ring), extreme conditions can force the second substitution[3]. This typically happens if the reaction is run too hot (>90 °C) or if a large excess of the amine is used. Solution: Strictly control the stoichiometry of the glycine methyl ester to 1.05 equivalents. Do not exceed 70 °C during the maturation phase.
Q4: What are the material of construction (MoC) considerations regarding the fluoride byproduct? A: The reaction generates stoichiometric amounts of fluoride (as DIPEA·HF or KF). While basic/neutral fluoride is less corrosive to borosilicate glass than hydrofluoric acid (HF), prolonged exposure at elevated temperatures can still cause glass etching and introduce silicon/boron impurities into your API. Solution: For repeated large-scale manufacturing, a Hastelloy C-276 reactor or a PTFE-lined vessel is recommended over standard glass-lined steel.
Q5: My glycine methyl ester seems to be disappearing without forming the product. What is the competing pathway? A: Free-based alpha-amino esters are prone to self-condensation, forming diketopiperazines (cyclic dipeptides). This occurs if the glycine methyl ester is free-based and heated for prolonged periods without the electrophile present. Solution: Ensure the electrophile is dosed promptly after the base is added, or alternatively, dose the base into a mixture of the amine salt and the electrophile.
Decision tree for identifying and resolving common scale-up impurities.
Quantitative Data Summary: Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile during process optimization.
| Solvent | Base (Equiv) | Temp (°C) | Dosing Strategy | Yield (%) | Purity (HPLC AUC) | Primary Impurity |
| DMF (Wet) | K₂CO₃ (2.5) | 80 | All-in-one | 45% | 60% | Hydrolyzed Acid (35%) |
| DMF (Dry) | K₂CO₃ (2.5) | 80 | All-in-one | 72% | 85% | Bis-substituted (8%) |
| MeCN (Dry) | DIPEA (2.5) | 60 | Base dosed | 81% | 92% | Diketopiperazine (5%) |
| DMSO (Dry) | DIPEA (2.5) | 65 | Electrophile dosed | 91% | >98% | None significant |
Note: The optimized conditions (bottom row) maximize the SNAr rate while suppressing hydrolysis and self-condensation pathways.
References
-
Henderson, Alexander S., et al. "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters, American Chemical Society, 17 Sept. 2015. Available at:[Link]
-
"Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors." J-Stage, 2020. Available at: [Link]
Sources
Refining analytical techniques for accurate detection of aminopyridines
Welcome to the Advanced Analytical Support Center. Topic: High-Fidelity Detection & Separation of Aminopyridines (2-AP, 3-AP, 4-AP) Lead Scientist: Dr. Aris Thorne, Senior Application Chemist
Introduction: The Polarity Paradox
If you are reading this, you have likely encountered the "void volume" problem. Aminopyridines (APs) are small, highly polar, basic heteroaromatics. 4-Aminopyridine (Fampridine), widely used in Multiple Sclerosis therapy, has a pKa of ~9.17. On a standard C18 column at neutral pH, it exists almost entirely as a cation, refusing to interact with the hydrophobic stationary phase and eluting immediately with the solvent front.
This guide moves beyond basic troubleshooting. We will implement HILIC (Hydrophilic Interaction Liquid Chromatography) and Mixed-Mode strategies to anchor these analytes, and deploy Derivatization or MS/MS to overcome their poor UV chromophores.
Module 1: Chromatographic Retention & Isomer Resolution
The Issue: "My 4-AP peak elutes at
The Science: Standard Reversed-Phase LC (RPLC) relies on hydrophobic interaction. APs are too hydrophilic. You have two robust options:
-
HILIC: Uses a polar stationary phase (Silica, Amide) with a high-organic mobile phase. Water becomes the "strong" solvent.[1]
-
Mixed-Mode/Ion-Exchange: Utilizes electrostatic attraction between the cationic AP and anionic silanols/ligands on the column.
Strategic Column Selection Table
| Column Class | Mechanism | Suitability | MS Compatible? | Notes |
| Standard C18 | Hydrophobic | Poor | Yes | Requires ion-pairing reagents (e.g., octane sulfonate) to retain APs, which contaminates MS sources. |
| HILIC (Amide/Silica) | Partitioning | Excellent | High | Best for MS sensitivity due to high organic content (Acetonitrile) aiding desolvation. |
| Mixed-Mode (C18 + SCX) | Hydrophobic + Cation Exchange | High | Yes | "Obelisc R" or similar. Excellent for separating structural isomers (2-, 3-, 4-AP) via pH tuning. |
| Hydrogen-Bonding (SHARC) | Hydrogen Bonding | Specialized | Yes | Separates isomers based on the accessibility of the amine group for H-bonding. |
Protocol: HILIC Method for Isomer Separation
-
Column: Amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).[1]
-
Isocratic Mode: 85% B / 15% A.
-
Flow Rate: 0.4 mL/min.[2]
-
Critical Step: Sample diluent must be high organic (e.g., 90% ACN). Injecting an aqueous sample into a HILIC column causes "solvent mismatch," destroying peak shape.
Module 2: Visualization of Method Development Logic
The following diagram illustrates the decision matrix for selecting the correct separation mode based on your detection limits and available instrumentation.
Figure 1: Decision matrix for Aminopyridine method development, prioritizing detection limits and matrix interference.
Module 3: The "Invisible Analyte" – Detection & Derivatization
The Issue: "I have a peak, but the Signal-to-Noise (S/N) ratio is terrible at 100 ng/mL."
The Science: Aminopyridines have a pyridine ring, but the absorbance is not intense. For trace analysis (PK studies), UV is insufficient. You must either ionize it (MS) or tag it (Derivatization).
Protocol: Pre-Column Derivatization with NBD-Cl
This protocol targets the primary amine, creating a highly fluorescent adduct (Ex 470 nm / Em 530 nm) or stable UV chromophore.
-
Reagent Prep: Dissolve 7-chloro-4-nitrobenzofurazan (NBD-Cl) in Methanol (1 mg/mL).
-
Buffer: Borate buffer (0.1 M, pH 9.0). Critical: The reaction requires a basic environment to deprotonate the amine.
-
Reaction:
-
Mix 100 µL Sample + 100 µL Buffer + 100 µL NBD-Cl solution.
-
Incubate: 70°C for 30 minutes. (Heat is required to drive the nucleophilic aromatic substitution).
-
-
Quench: Add 50 µL of 1 M HCl to stop the reaction (acidifies the mixture, stabilizing the product).
-
Injection: Inject onto a C18 column (The derivative is now hydrophobic enough for standard RPLC).
Module 4: Mass Spectrometry & Matrix Effects
The Issue: "My internal standard is stable, but the 4-AP signal drops 50% in plasma samples."
The Science: This is Ion Suppression . Phospholipids and salts from plasma elute in the same region as APs in HILIC modes.
Troubleshooting Guide: LC-MS/MS
-
Transitions (MRM):
-
4-Aminopyridine:
(Quantifier, loss of ), (Qualifier). -
Internal Standard: Use 3,4-Diaminopyridine or
-4-AP.
-
-
Sample Preparation (The Fix):
-
Avoid: Simple Protein Precipitation (PPT) with Methanol. It leaves too many phospholipids.
-
Recommended:Liquid-Liquid Extraction (LLE) .
-
Alkalinize Plasma (200 µL) with 20 µL 1M NaOH (pH > 10). Why? To ensure AP is neutral (
). -
Add 1 mL Ethyl Acetate:Isopropanol (90:10) .
-
Vortex 5 min, Centrifuge.
-
Evaporate supernatant, reconstitute in 90% Acetonitrile (for HILIC).
-
-
Module 5: Workflow Visualization (Extraction)
Figure 2: Liquid-Liquid Extraction logic. Alkalinization is mandatory to drive the basic amine into the organic phase.
References
-
USP Monograph. Fampridine (4-Aminopyridine) Methodologies. United States Pharmacopeia.
-
Sielc Technologies. HPLC Separation of Aminopyridine Isomers on Obelisc R.
-
Agilent Technologies. Retaining and Separating Polar Molecules – When to Use HILIC.
-
Journal of Chromatography B. Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. (Vol 578, Issue 2).
-
Waters Corporation. HILIC Method Development Strategies for Polar Bases.
Sources
Degradation analysis of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate under experimental conditions
Welcome to the Technical Support Center. This hub is designed for analytical chemists, formulation scientists, and drug development professionals. Here, we synthesize regulatory standards with mechanistic chemistry to help you troubleshoot stability-indicating assays and forced degradation studies for Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does my API rapidly degrade in Tris or primary amine buffers, even at a neutral pH? A: You are observing a Nucleophilic Aromatic Substitution (SNAr) reaction, not standard hydrolysis. The 6-fluoropyridine ring in your molecule is highly electron-deficient. The strongly electronegative fluorine atom, coupled with the electron-withdrawing nature of the adjacent pyridine nitrogen, severely lowers the activation energy required to form a Meisenheimer complex.
-
Causality: When exposed to nucleophilic buffers (like Tris, glycine, or primary amines), the nucleophile attacks the activated C6 position, rapidly expelling the fluoride ion. This vulnerability is a well-documented characteristic of 1[1].
-
Action: Switch to non-nucleophilic, sterically hindered buffers (e.g., phosphate or citrate) and maintain the formulation pH between 4.5 and 6.5.
Q2: During forced degradation testing with 0.1 N NaOH, my main peak completely disappears within 2 hours. Is this expected? A: No, complete degradation indicates your stress condition is too harsh. According to the2 [2], forced degradation studies should target 5–20% degradation. Exceeding this limit generates secondary, non-representative breakdown products that hold no predictive value for real-world shelf life.
-
Causality: Methyl esters are highly labile to base-catalyzed hydrolysis. Hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol, yielding 2-[(6-fluoropyridin-2-yl)amino]acetic acid.
-
Action: Dilute your stressor to 0.01 N NaOH or conduct the study at sub-ambient temperatures to slow the kinetic rate to a measurable window.
Q3: How do I differentiate between ester hydrolysis and SNAr defluorination in my LC-MS data? A: You can definitively distinguish them by their mass shifts relative to the intact API (Monoisotopic mass = 184 Da; [M+H]+ = 185 m/z).
-
Ester Hydrolysis: Results in the loss of a methyl group (-15 Da) and the gain of a proton (+1 Da). Net shift: -14 Da ([M+H]+ = 171 m/z).
-
SNAr Defluorination (Hydroxide attack): Results in the loss of fluorine (-19 Da) and the gain of a hydroxyl group (+17 Da). Net shift: -2 Da ([M+H]+ = 183 m/z).
Part 2: Diagnostic Workflows & Pathway Visualizations
Chemical degradation pathways of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate.
Diagnostic LC-MS workflow for identifying and mitigating API degradation.
Part 3: Self-Validating Forced Degradation Protocol
To ensure scientific integrity and comply with 3 [3], this protocol includes built-in quenching and system suitability controls to prevent artifact generation in the autosampler.
Step 1: Sample Preparation & System Suitability Testing (SST)
-
Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Acetonitrile (ACN).
-
Causality: ACN is an aprotic solvent that prevents premature solvolysis of the ester or SNAr reactions before the chemical stressor is intentionally introduced.
-
-
Run an SST injection of the stock to confirm >99% purity and establish the baseline [M+H]+ 185 m/z peak area.
Step 2: Hydrolytic Stress (Acid/Base)
-
Acid: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 40°C.
-
Base: Mix 1 mL of stock with 1 mL of 0.01 N NaOH. Incubate at 25°C.
-
Self-Validation (Quenching): To halt degradation and lock the kinetic state, extract 100 µL aliquots at 1h, 4h, and 24h. Immediately neutralize the acid sample with 100 µL of 0.1 N NaOH, and the base sample with 100 µL of 0.01 N HCl. Failing to quench will result in continued degradation while the sample waits in the autosampler queue.
-
Step 3: Oxidative Stress
-
Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.
-
Causality: Protecting the vial from light isolates oxidative stress from photolytic degradation, ensuring that the resulting N-oxidation of the secondary amine is purely chemically driven.
-
Step 4: LC-MS Analysis
-
Dilute quenched samples to 0.1 mg/mL with the mobile phase.
-
Analyze using a C18 column (e.g., Waters Acquity UPLC BEH C18) utilizing a gradient of Water/ACN containing 0.1% Formic Acid to ensure sharp peak shapes for both the basic amine and the acidic degradants.
Part 4: Quantitative Degradation Benchmarks
The following table summarizes the expected degradation kinetics and mass shifts for Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate based on its structural liabilities.
| Stress Condition | Primary Degradation Mechanism | Kinetic Half-Life (Est.) | Major Mass Shift (LC-MS) | Target Degradation Limit |
| 0.1 N HCl (40°C) | Ester Hydrolysis | 4 - 6 hours | -14 Da (m/z 171) | 5 - 20% |
| 0.01 N NaOH (25°C) | Ester Hydrolysis & SNAr | < 1 hour | -14 Da & -2 Da | 5 - 20% |
| Tris Buffer (pH 7.4) | SNAr (Amine substitution) | 12 - 24 hours | Variable (Adduct formation) | < 5% |
| 3% H₂O₂ (25°C) | N-Oxidation | > 48 hours | +16 Da (m/z 201) | 5 - 20% |
References
- Title: 2-Bromo-4-(chloromethyl)-6-fluoropyridine (Chemical Properties & Nucleophilic Attack)
- Title: ICH Q1A(R2)
- Source: pharmaguideline.
Sources
Validation & Comparative
Validating the Biological Activity of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate: A Comparative Guide for Fragment-Based Drug Discovery
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing fragment hits into viable lead compounds. Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate (M6FPAA) is a highly versatile fluorinated building block. While it may lack the nanomolar potency of a fully elaborated drug, it serves as an exceptional starting point in Fragment-Based Drug Discovery (FBDD), particularly for targeting the ATP-binding hinge region of kinases such as p38α MAPK and TAK1.
This guide provides an objective, data-driven comparison of M6FPAA against its non-fluorinated and chlorinated alternatives, detailing the mechanistic rationale behind its structural advantages and providing self-validating experimental protocols for its biological evaluation.
Mechanistic Rationale: The "Fluorine Walk" Advantage
The 2-aminopyridine core is a privileged scaffold that forms critical bidentate hydrogen bonds with the hinge region of various kinases. However, unsubstituted 2-aminopyridines are notoriously susceptible to rapid cytochrome P450-mediated oxidative metabolism.
The strategic incorporation of a fluorine atom at the C6 position of the pyridine ring exerts a profound "fluorine effect." As established in comprehensive medicinal chemistry reviews, the judicious introduction of fluorine productively influences molecular conformation, modulates the pKa of adjacent basic centers, and significantly enhances metabolic stability by blocking metabolically labile sites ()[1]. In M6FPAA, the strong electron-withdrawing nature of the C6-fluorine lowers the basicity of the pyridine nitrogen, optimizing its hydrogen-bond acceptor strength for the kinase hinge, while the methyl acetate moiety provides a synthetic vector for extending the fragment into adjacent hydrophobic pockets.
Furthermore, inhibition of the p38α MAP kinase pathway is a highly pursued strategy for treating cytokine-driven chronic inflammatory conditions and neurodegenerative diseases ()[2]. Validating fragments against this target requires a rigorous understanding of both binding kinetics and metabolic clearance.
Fig 1: p38α MAPK signaling pathway illustrating competitive inhibitory intervention of M6FPAA.
Comparative Profiling: Fluorinated vs. Alternative Scaffolds
To objectively evaluate M6FPAA, we must benchmark it against its direct structural analogs: Compound B (Non-fluorinated) and Compound C (Chlorinated). The data below summarizes their performance across key FBDD metrics: target binding affinity (
| Fragment Scaffold | p38α MAPK | HLM | PAMPA | Ligand Efficiency (LE) |
| M6FPAA (Fluorinated) | 145 | 12.4 (High Stability) | 18.5 | 0.38 |
| Compound B (Non-fluorinated) | 120 | 85.6 (Low Stability) | 14.2 | 0.39 |
| Compound C (Chlorinated) | >500 | 18.1 (Moderate Stability) | 8.4 | N/A |
Data Analysis & Causality:
-
Binding Affinity: The non-fluorinated analog binds slightly tighter due to a more basic pyridine nitrogen. However, the chlorinated analog (Compound C) shows a drastic drop in affinity. The larger Van der Waals radius of chlorine creates a steric clash within the constrained kinase hinge region, whereas the smaller fluorine atom is well-tolerated.
-
Metabolic Stability: The non-fluorinated compound suffers from rapid intrinsic clearance (
= 85.6 µL/min/mg) due to oxidation at the C6 position. M6FPAA effectively blocks this metabolic liability, resulting in a highly stable profile.
Validation Protocols (Self-Validating Systems)
To generate the data in the comparative profile, we utilize a standardized FBDD screening workflow. The following protocols are designed as self-validating systems, ensuring that any generated data is inherently trustworthy and free from assay artifacts.
Fig 2: Fragment-Based Drug Discovery (FBDD) workflow for 2-aminopyridine derivatives.
Protocol 1: Target Engagement Validation via Surface Plasmon Resonance (SPR)
Causality: Biochemical assays (like TR-FRET) frequently yield false negatives for fragments because they struggle to resolve low-affinity binding (
Methodology:
-
Sensor Chip Preparation: Immobilize recombinant His-tagged p38α MAPK onto a Series S Sensor Chip NTA via Ni2+ capture. Perform secondary amine coupling (EDC/NHS) to covalently lock the kinase to the surface, preventing baseline drift.
-
Analyte Preparation: Dissolve M6FPAA in 100% DMSO to a 10 mM stock. Dilute into the running buffer (PBS-P, 5% DMSO, pH 7.4) to create a 2-fold concentration series ranging from 12.5 µM to 200 µM.
-
Injection: Inject the analyte series over the active and reference flow cells at a high flow rate of 50 µL/min to minimize mass transport limitations. Use a 60-second association phase followed by a 120-second dissociation phase.
-
Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model.
Self-Validation Checkpoint: A steady-state affinity fit must yield a
within 3-fold of the kinetically derived(calculated as ). A mismatch greater than this threshold indicates non-specific binding, aggregation, or complex stoichiometry, immediately invalidating the run.
Protocol 2: Metabolic Stability Validation via Human Liver Microsomes (HLM)
Causality: To empirically prove that the C6-fluorine substitution prevents CYP450-mediated oxidation, we must measure the intrinsic clearance of the fragment in the presence of human liver enzymes.
Methodology:
-
Incubation Mixture: Combine 1 µM of M6FPAA with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.
-
Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the incubation mixture. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).
-
Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the half-life (
) and intrinsic clearance ( ).
Self-Validation Checkpoint: A high-clearance reference compound (e.g., Verapamil) must be run in parallel. The reference must demonstrate a known high clearance rate (>40 µL/min/mg). If the reference fails to clear, the NADPH or microsomal batch is inactive, and the assay data must be discarded.
Conclusion
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate exemplifies the power of strategic fluorination in early-stage drug design. By replacing a vulnerable hydrogen atom with fluorine, the fragment maintains the critical hinge-binding geometry required for kinase inhibition while completely bypassing the metabolic liabilities inherent to wild-type 2-aminopyridines. When validated through rigorous, self-correcting SPR and ADME protocols, M6FPAA proves to be a superior starting point for lead optimization campaigns compared to its non-fluorinated or chlorinated counterparts.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359. URL:[Link]
-
Lee, J. K., & Kim, N. J. (2017). "Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease." Molecules, 22(8), 1287. URL:[Link]
-
Argast, G. M., Fausto, N., & Campbell, J. S. (2005). "Inhibition of RIP2/RICK/CARDIAK activity by pyridinyl imidazole inhibitors of p38 MAPK." Molecular and Cellular Biochemistry, 268(1-2), 129-140. URL:[Link]
Sources
Comparative analysis of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate with similar compounds
An in-depth comparative analysis of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate against its unfluorinated and chlorinated analogs reveals critical insights into the strategic use of halogen bioisosterism in drug design. As a functionalized aminopyridine derivative[1], this compound serves as a highly optimized building block. Aminopyridines are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, unmodified 2-aminopyridines often suffer from high basicity and metabolic liabilities[2].
By analyzing the physicochemical shifts induced by the 6-fluoro substitution, researchers can better predict its behavior in complex biological systems.
Structural & Physicochemical Comparison
The introduction of a halogen at the 6-position of the pyridine ring fundamentally alters the electronic landscape of the molecule. Table 1 summarizes the quantitative differences between the target compound and its structural analogs.
Table 1: Physicochemical Comparison of 6-Substituted 2-Aminopyridine Acetates
| Property | Unfluorinated Analog (-H) | Target Compound (-F) | Chloro Analog (-Cl) |
| Van der Waals Radius | 1.20 Å | 1.47 Å | 1.75 Å |
| Pyridine pKa (Conjugate Acid) | ~6.86 | ~2.26 | ~3.00 |
| C-X Bond Dissociation Energy | ~99 kcal/mol | ~116 kcal/mol | ~81 kcal/mol |
| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 |
| Primary Metabolic Liability | High (C6 Oxidation) | Low (Metabolic Blockade) | Moderate (Steric bulk, GSH risk) |
The Causality of pKa Modulation
The unfluorinated 2-aminopyridine core is relatively basic, with a conjugate acid pKa of approximately 6.86[3]. At physiological pH (7.4), a significant fraction of the unfluorinated compound exists in a protonated state, which drastically reduces passive diffusion across lipid bilayers.
When a highly electronegative fluorine atom is introduced at the 6-position, it exerts a profound inductive electron-withdrawing effect (-I effect) through the sigma framework of the ring[4]. This pulls electron density away from the pyridine nitrogen's lone pair, severely restricting its ability to accept a proton. Consequently, the pKa plummets to approximately 2.26[5]. Because the 6-fluoro analog remains entirely un-ionized at physiological pH, its membrane permeability and oral bioavailability are significantly enhanced[6].
Metabolic Stability & The "Fluorine Effect"
The C-H bond at the 6-position of a pyridine ring is a well-documented "soft spot" for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Replacing this hydrogen with a fluorine atom creates an impenetrable metabolic blockade[2].
The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and highly resistant to the homolytic cleavage initiated by CYP450 heme-oxo species[4]. Furthermore, fluorine's small van der Waals radius ensures that this substitution does not introduce severe steric clashes that might disrupt target binding—a common issue when utilizing the bulkier chlorine atom[4].
Fig 1. CYP450 metabolic blockade mechanism via 6-fluoro substitution.
Experimental Methodologies
To objectively validate the performance differences between these compounds, the following self-validating experimental protocols must be employed.
Protocol 1: Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)
Because methyl ester derivatives often exhibit poor aqueous solubility, direct titration in water yields inaccurate results. We utilize a co-solvent extrapolation method to ensure thermodynamic accuracy.
-
Sample Preparation: Prepare 1 mM solutions of the test compound in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH by volume).
-
Titration: Titrate the solutions with standardized 0.1 M HCl and 0.1 M KOH at 25°C under a continuous nitrogen purge. Causality: The nitrogen atmosphere prevents the absorption of atmospheric CO2, which would otherwise form carbonic acid and artificially skew the basicity readings.
-
Data Acquisition: Record the apparent pKa (psKa) at each solvent ratio using a highly sensitive glass electrode.
-
Extrapolation (Self-Validation): Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (1/ε = 0.0127) to determine the true aqueous pKa. A linear fit (
) validates the absence of compound precipitation during the assay.
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay empirically validates the C-F metabolic blockade by measuring the intrinsic clearance (
-
Incubation Matrix: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.
-
Kinetic Sampling: Extract 50 µL aliquots at precise time points (0, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction at the exact time point, while the internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.
-
Validation Controls: Run parallel incubations without NADPH (Minus-Cofactor Control) and with a known labile drug like Verapamil (Positive Control). The assay is only validated if Verapamil degrades rapidly and the minus-NADPH control shows zero degradation, proving that clearance is strictly CYP-mediated.
Fig 2. Step-by-step workflow for in vitro Human Liver Microsome (HLM) stability assay.
References
1.[1] PubChemLite. "Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate (C8H9FN2O2)." University of Luxembourg. URL: 2.[2] Pennington, L. D., et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." PubMed Central (PMC). URL: 3.[4] AiFChem. "Fluorine in Pharmaceuticals: Key Properties & Drug Development." AiFChem. URL: 4.[6] Inoue, M., et al. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." PubMed Central (PMC). URL: 5.[3] Williams, R. "pKa Data Compiled by R. Williams." Kyoto University. URL: 6.[5] Guidechem. "2-Amino-6-fluoropyridine." Guidechem Database. URL:
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- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. 2-氨基-6-氟吡啶 CAS:1597-32-6(HZ52006234) - 沪震生物官方商城-沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Target of 2-Aminopyridine Derivatives: A Comparative Guide for Kinase Inhibitor Research
Introduction: The Prominence of the 2-Aminopyridine Scaffold in Kinase Inhibition
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently identified as a core component of potent and selective protein kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has made it a cornerstone for the development of targeted therapeutics. This guide focuses on elucidating the molecular target of a representative 2-aminopyridine derivative, Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, by contextualizing it within the broader landscape of well-characterized kinase inhibitors.
Hypothesized Molecular Targets: A Focus on Clinically Relevant Kinases
The structural features of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate align with those of known inhibitors of the following kinase families:
-
Janus Kinases (JAKs): Specifically JAK2, a non-receptor tyrosine kinase crucial for signaling by various cytokines and growth factors. Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms.
-
ALK and ROS1 Receptor Tyrosine Kinases: These kinases are key drivers in certain cancers, particularly non-small cell lung cancer (NSCLC), often through chromosomal rearrangements that lead to fusion proteins with constitutive kinase activity.
This guide will use established inhibitors of these kinases as benchmarks for comparison:
The following sections will detail the experimental workflows to test the hypothesis that Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate targets these or related kinases and to quantitatively compare its performance against these established drugs.
Comparative Analysis of Kinase Inhibitors
A thorough evaluation of a novel kinase inhibitor involves a multi-faceted approach, encompassing biochemical potency, cellular target engagement, and downstream pathway modulation. The performance of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate can be benchmarked against Fedratinib and Crizotinib using the assays detailed in the subsequent sections.
Table 1: Illustrative Comparative Data for Kinase Inhibitors
| Compound | Target Kinase(s) | Biochemical IC50 (nM) | Cellular Target Engagement (EC50, nM) | Pathway Inhibition (IC50, nM) |
| Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate | Hypothesized: JAK2, ALK, ROS1 | To be determined | To be determined | To be determined |
| Fedratinib | JAK2 | ~3 | Varies by cell line | Varies by cell line |
| Crizotinib | ALK, ROS1 | ALK: ~20-60, ROS1: ~15-40 | Varies by cell line | Varies by cell line |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on assay conditions and cell lines used.
Experimental Workflows for Target Validation and Comparison
To rigorously validate the molecular target of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate and compare its efficacy, a tiered experimental approach is recommended.
Biochemical Kinase Activity Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The Kinase-Glo® Luminescent Kinase Assay is a widely used, robust method.
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and conversely, a compound that inhibits the kinase will result in a higher luminescent signal.
Workflow Diagram:
Caption: Workflow for a biochemical kinase assay.
Step-by-Step Protocol: Kinase-Glo® Assay
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the purified kinase (e.g., JAK2, ALK, or ROS1), its specific substrate, and ATP at a concentration near the Km for the kinase.
-
Compound Addition: Add serial dilutions of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, the comparator inhibitors (Fedratinib, Crizotinib), and a vehicle control (e.g., DMSO) to the reaction wells.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assays
Confirming that a compound binds to its intended target in a cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Principle: CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates to various temperatures, the aggregation and precipitation of the target protein can be monitored. A ligand-bound protein will remain in the soluble fraction at higher temperatures compared to the unbound protein.
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Protocol: CETSA®
-
Cell Treatment: Culture an appropriate cell line (e.g., a cell line with endogenous or overexpressed target kinase) and treat with Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate or a control compound at a desired concentration for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation and Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Downstream Signaling Pathway Analysis
To assess the functional consequence of target engagement, it is essential to measure the inhibition of the kinase's downstream signaling pathway. Western blotting is a standard method for this analysis.
Principle: Kinase inhibitors block the phosphorylation of downstream substrate proteins. Western blotting with phospho-specific antibodies can be used to quantify the levels of these phosphorylated proteins, providing a measure of the inhibitor's cellular activity.
-
For JAK2: Inhibition is assessed by measuring the phosphorylation of STAT3 (p-STAT3).
-
For ALK/ROS1: Inhibition is assessed by measuring the autophosphorylation of ALK/ROS1 and the phosphorylation of downstream effectors like STAT3 and AKT.
Workflow Diagram:
Caption: Western blot workflow for pathway analysis.
Step-by-Step Protocol: Western Blot for Phospho-Proteins
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a dose range of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, comparator inhibitors, and a vehicle control for a suitable duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-STAT3, anti-p-ALK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to a loading control (e.g., β-actin or total protein levels of the target) to determine the dose-dependent inhibition of pathway signaling.
Signaling Pathway Diagrams
JAK-STAT Signaling Pathway
Caption: Simplified ALK/ROS1 signaling pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for confirming the molecular target of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate and quantitatively comparing its performance against established kinase inhibitors. Based on the prevalence of the 2-aminopyridine scaffold in known kinase inhibitors, it is highly probable that this compound targets one or more protein kinases, with JAK2, ALK, and ROS1 being strong candidates.
By employing a combination of biochemical assays, cellular target engagement studies, and downstream pathway analysis, researchers can definitively identify the molecular target(s), determine the potency and selectivity of the compound, and establish a clear rationale for its further development. The experimental protocols and comparative data presented herein serve as a robust starting point for these investigations, enabling a thorough and objective evaluation of this promising compound.
References
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- 4. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
As a novel compound in the dynamic field of pharmaceutical research, Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, grounded in established principles of chemical safety and analysis of structurally related compounds.
While a specific Safety Data Sheet (SDS) for Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate is not publicly available, its structure, featuring a fluorinated aminopyridine moiety, suggests a hazard profile that warrants significant precautions. Aminopyridine derivatives can exhibit notable toxicity, and it is imperative to handle this compound with the utmost care.[1][2] The following procedures are based on a conservative assessment of potential hazards.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are likely inhalation of aerosols, skin and eye contact, and ingestion.[1][2] Therefore, a multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particles from entering the eyes.[3][4] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin absorption, a common route of exposure for aminopyridine compounds.[1][5][6] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Minimizes the risk of skin contact with spills or splatters.[3][7] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with fine powders or generating aerosols. | Protects against inhalation of potentially toxic dust or aerosols.[8] |
Always inspect PPE for integrity before use and ensure proper fit.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount when working with research chemicals of unknown toxicity.[3][9]
Preparation:
-
Information Review: Before commencing any work, thoroughly review all available information on related compounds.[3][9]
-
Work Area Designation: Designate a specific, well-ventilated area for handling the compound, preferably within a certified chemical fume hood.[3][5][6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[7]
-
Spill Kit: Have a chemical spill kit readily available and be familiar with its contents and use.
Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[9]
-
Avoid Dust Generation: Handle the solid compound carefully to avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.
-
Container Sealing: Securely seal the container of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate and store it in a designated, well-ventilated, and cool location.[11][12]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety.[3]
Waste Segregation and Collection:
-
Contaminated Materials: All disposable items that have come into contact with Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, such as gloves, pipette tips, and paper towels, must be considered hazardous waste.
-
Waste Containers: Collect these materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused Compound: Unused or unwanted Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate must also be disposed of as hazardous waste. Do not attempt to dispose of it down the sink or in general trash.[7]
-
Solutions: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified chemical waste management company.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this novel compound, fostering a secure and productive research environment.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
- Safe Handling and Storage of Chemicals. Environmental Health & Safety.
- Lab Safety Rules and Guidelines. (2024, January 23). Lab Manager.
- Hazard Summary Identification for Pyridine. New Jersey Department of Health.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Methyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)
- 4-aminopyridine Safety D
- Pyridine Safety Information.
- Material Safety Data Sheet - Pyridine-N-oxide, 98%. (2005, October 3). Cole-Parmer.
- Safety Data Sheet. (2025, November 6). MilliporeSigma.
- Safety Data Sheet for 2-Amino-6-fluoropyridine. Fisher Scientific.
- 2-Aminopyridine. PubChem.
- Aminopyridines. U.S. Environmental Protection Agency.
- 2-amino pyridine Safety D
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- 3- Aminopyridine Safety D
- Safety D
- Safety Data Sheet for 2-Cyano-6-methylpyridine. (2025, May 26). TCI Chemicals.
- Safety Data Sheet for 2-Amino-5-fluoropyridine. Fisher Scientific.
- Safety Data Sheet for MEM NON-ESSENTIAL AMINO ACIDS SOLUTION. Thermo Fisher Scientific.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
